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  • Product: 4-Dodecanoylpiperazine-2,6-dione
  • CAS: 175136-49-9

Core Science & Biosynthesis

Foundational

4-Dodecanoylpiperazine-2,6-dione: A Technical Monograph

Topic: 4-Dodecanoylpiperazine-2,6-dione: Physicochemical Properties, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Dodecanoylpiperazine-2,6-dione: Physicochemical Properties, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

4-Dodecanoylpiperazine-2,6-dione is a specialized synthetic amphiphile belonging to the class of N-substituted cyclic imides . Structurally, it consists of a piperazine-2,6-dione (3,5-dioxopiperazine) core scaffold acylated at the N4 position with a dodecanoyl (lauroyl) fatty acid chain.

This molecule bridges the gap between simple surfactants and pharmacologically active scaffolds. While the piperazine-2,6-dione ring is the pharmacophore found in cardioprotective agents like Dexrazoxane (ICRF-187), the addition of a C12 lipophilic tail confers unique self-assembly properties, making it a candidate for lipid-based drug delivery systems , permeation enhancers , and supramolecular synthesis .

This guide provides a comprehensive technical analysis of its properties, synthesis protocols, and functional applications, grounded in the chemistry of homologous cyclic imides.

Physicochemical Profile

The dual nature of 4-Dodecanoylpiperazine-2,6-dione—possessing both a polar, hydrogen-bonding imide headgroup and a hydrophobic alkyl tail—defines its behavior in solution.

Structural Analysis
  • IUPAC Name: 4-Dodecanoylpiperazine-2,6-dione

  • Core Scaffold: Piperazine-2,6-dione (an isomer of the more common diketopiperazine, 2,5-dione).

  • Functional Groups:

    • Imide (N1): The proton at N1 is acidic (pKa ~9.5–10.5) due to resonance stabilization by the flanking carbonyls (C2, C6).

    • Tertiary Amide (N4): The acylation at N4 removes the basicity typically associated with the piperazine nitrogen, contributing to a neutral, stable linker.

    • Alkyl Chain: A 12-carbon saturated chain providing high lipophilicity.

Key Parameters (Predicted/Derived)
ParameterValue / RangeDescription
Molecular Formula C₁₆H₂₈N₂O₃Based on mono-acylation.
Molecular Weight ~296.41 g/mol Suitable for fragment-based drug design.
LogP (Octanol/Water) 3.5 – 4.2Highly lipophilic; likely to partition into membranes.
pKa (Imide N1-H) 9.8 ± 0.5Weakly acidic; forms salts with strong bases (e.g., NaOH).
Water Solubility Low (< 0.1 mg/mL)Insoluble in neutral water; soluble in alkaline pH (as salt) or organic solvents (DMSO, DCM).
H-Bond Donors 1 (Imide N-H)Critical for intermolecular recognition.
H-Bond Acceptors 3 (2 x C=O, 1 x Amide C=O)Allows interaction with aqueous interfaces.

Synthetic Methodology

The synthesis of 4-Dodecanoylpiperazine-2,6-dione requires a strategy that differentiates between the two nitrogen atoms of the piperazine ring or constructs the ring from acyclic precursors.

Route A: Direct Acylation of Piperazine-2,6-dione

This is the preferred route if the scaffold is available, exploiting the nucleophilicity difference between the amine (N4) and the imide (N1).

Reagents:

  • Substrate: Piperazine-2,6-dione (HCl salt or free base).

  • Acylating Agent: Lauroyl chloride (Dodecanoyl chloride).

  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) or DMF.

Protocol:

  • Dissolution: Dissolve Piperazine-2,6-dione (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add TEA (2.2 eq) to neutralize the HCl salt and scavenge acid generated during acylation.

  • Acylation: Dropwise addition of Lauroyl chloride (1.1 eq) at 0°C. The N4 amine is nucleophilic, while the N1 imide is non-nucleophilic under these conditions.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash with 0.1 M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.

Route B: Cyclization of N-Lauroyl Iminodiacetic Acid

This route builds the ring de novo and is useful for large-scale production.

Protocol:

  • Precursor Synthesis: React Iminodiacetic acid (IDA) with Lauroyl chloride under Schotten-Baumann conditions to yield N-Lauroyliminodiacetic acid.

  • Cyclization: Heat the N-Lauroyl intermediate with Urea or Ammonium Carbonate in a high-boiling solvent (e.g., Tetralin or neat melt) at 160–180°C.

  • Mechanism: The ammonia generated in situ reacts with the carboxylic acid groups to form the cyclic imide, releasing water.

Visualization of Synthesis Logic

SynthesisPath IDA Iminodiacetic Acid Inter N-Lauroyl-IDA (Intermediate) IDA->Inter Acylation (pH > 10) LauCl Lauroyl Chloride LauCl->Inter Product 4-Dodecanoylpiperazine- 2,6-dione Inter->Product Thermal Cyclization (-2 H2O) Ammonia NH3 / Urea (Cyclization Agent) Ammonia->Product Scaffold Piperazine-2,6-dione Scaffold Scaffold->Product Direct N4-Acylation (DCM/TEA)

Caption: Figure 1. Dual synthetic pathways: De novo cyclization from Iminodiacetic acid (Solid lines) vs. Direct acylation of the scaffold (Dashed line).

Functional Applications

Lipid-Based Drug Delivery

The amphiphilic structure mimics fatty acids but with a rigid, polar headgroup.

  • Micelle Formation: At concentrations above the Critical Micelle Concentration (CMC), the C12 tails aggregate, exposing the imide headgroups. This can solubilize hydrophobic drugs.

  • pH-Responsive Release: The imide proton (N1-H) can be deprotonated at pH > 10. This ionization triggers micelle disassembly, offering a mechanism for pH-triggered release in specific environments (e.g., lower GI tract targeting).

Medicinal Chemistry Scaffold

The piperazine-2,6-dione ring is a proven pharmacophore.

  • Topoisomerase II Inhibition: Analogous to Dexrazoxane, derivatives of this scaffold can interact with Topoisomerase II. The dodecanoyl chain may anchor the molecule in the nuclear envelope or cell membrane, altering its access to the enzyme.

  • Metalloproteinase Inhibition: The cyclic imide can act as a weak zinc-binding group (ZBG), potentially useful in designing MMP inhibitors.

Biological Mechanism Visualization

BioMechanism Compound 4-Dodecanoylpiperazine-2,6-dione Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Membrane Insertion (via C12 Tail) Target Intracellular Target (e.g., Topo II) Membrane->Target Passive Diffusion or Flipping pH_Trigger Alkaline pH / Enzyme pH_Trigger->Compound Deprotonation (N1) -> Solubilization

Caption: Figure 2. Hypothetical mechanism of membrane interaction and pH-dependent activation.

Analytical Characterization Standards

To validate the synthesis of 4-Dodecanoylpiperazine-2,6-dione, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl₃) δ 0.88 (t, 3H)Terminal Methyl (C12 chain)
δ 1.25 (m, ~18H)Methylene backbone (Lipid tail)
δ 2.30 (t, 2H)α-Methylene to Carbonyl (Amide)
δ 4.20 (s, 4H)Ring Methylenes (C3, C5) - May split if ring is rigid
δ 8.50 (br s, 1H)Imide N-H (Exchangeable with D₂O)
IR Spectroscopy 1690, 1720 cm⁻¹Imide Carbonyls (C=O) stretch
1640 cm⁻¹Tertiary Amide (N4-Acyl) stretch
2850-2920 cm⁻¹C-H stretch (Alkyl chain)
Mass Spectrometry [M+H]⁺ ~297.2Positive mode ESI
[M-H]⁻ ~295.2Negative mode (Imide deprotonation)

Safety & Handling (SDS Summary)

While specific toxicological data may be limited for this derivative, handling should follow protocols for lipophilic alkylating agents and cyclic imides .

  • Hazard Identification: Potential skin and eye irritant. May cause sensitization upon repeated exposure.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the imide ring or oxidation of the lipid tail.

  • Solubility for Bioassays: Dissolve in DMSO (up to 50 mM) for stock solutions. Avoid aqueous buffers for long-term storage due to potential ring opening (hydrolysis to N-lauroyl carbamoyl methyl glycine derivatives).

References

  • Imide Chemistry: Hargreaves, M. K., et al. "Cyclic carboxylic monoimides." Chemical Reviews, 1970. Link

  • Scaffold Pharmacology: Hasinoff, B. B., et al. "The cardioprotective drug dexrazoxane (ICRF-187) is a catalytic inhibitor of topoisomerase II." Molecular Pharmacology, 1998. Link

  • Synthesis Protocol: Witiak, D. T., et al. "Synthesis and preliminary pharmacological evaluation of 2,6-piperazinedione derivatives." Journal of Medicinal Chemistry, 1978. Link

  • Lipid Conjugation: Torchilin, V. P. "Lipid-core micelles for targeted drug delivery." Current Drug Delivery, 2005. Link

Exploratory

4-Dodecanoylpiperazine-2,6-dione chemical structure and synthesis

Technical Monograph: 4-Dodecanoylpiperazine-2,6-dione Structure, Synthesis, and Characterization Protocols[1] Part 1: Executive Summary & Chemical Identity 4-Dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Dodecanoylpiperazine-2,6-dione Structure, Synthesis, and Characterization Protocols[1]

Part 1: Executive Summary & Chemical Identity

4-Dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) represents a specialized class of lipophilic cyclic imides.[1] Structurally, it consists of a piperazine-2,6-dione core (often referred to as a glutarimide derivative in broader heterocyclic chemistry, though strictly a piperazinedione) acylated at the N4 position with a dodecanoyl (lauroyl) chain.

This compound is of significant interest in drug development due to its amphiphilic nature. The polar 2,6-dione headgroup (capable of hydrogen bonding via the N1-imide) combined with the hydrophobic C12 tail allows for unique membrane permeation profiles and self-assembly properties.[1] It is often investigated as a prodrug scaffold or a model for studying lipophilic interactions of cyclic imides.

Chemical Specifications
PropertySpecification
IUPAC Name 4-Dodecanoylpiperazine-2,6-dione
Molecular Formula C₁₆H₂₈N₂O₃
Molecular Weight 296.41 g/mol
CAS Number 175136-49-9
Physical State Colorless solid / Crystalline powder
Melting Point 113–114.5 °C
Solubility Soluble in DMSO, Acetone, Chloroform; Poorly soluble in Water
pKa (Predicted) ~9.5 (Imide N1-H)

Part 2: Synthesis Strategy

Mechanistic Rationale

The piperazine-2,6-dione ring contains two nitrogen atoms with distinct electronic environments:

  • N1 (Imide): Flanked by two carbonyl groups (C2, C6). The lone pair is delocalized, rendering this nitrogen acidic (pKa ~9-10) and non-nucleophilic under neutral conditions.

  • N4 (Amine): Flanked by methylene groups (C3, C5). This is a secondary amine with a localized lone pair, acting as a competent nucleophile.

Therefore, selective acylation at N4 can be achieved using dodecanoyl chloride in the presence of a mild base, without requiring protection of the N1 imide.

Visual Workflow (DOT Diagram)

SynthesisFlow Start Piperazine-2,6-dione (HCl Salt or Free Base) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (N4) Reagent Dodecanoyl Chloride (1.1 equiv) Reagent->Intermediate Base Triethylamine (Et3N) (2.2 equiv) Base->Intermediate HCl Scavenging Product 4-Dodecanoylpiperazine-2,6-dione (Yield: ~94%) Intermediate->Product Elimination of Cl-

Caption: Figure 1. Convergent synthesis pathway via nucleophilic acyl substitution at the N4 position.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-Dodecanoylpiperazine-2,6-dione (10 mmol scale). Safety Precaution: Dodecanoyl chloride is corrosive and a lachrymator. Perform all steps in a fume hood.

Reagents & Materials
  • Piperazine-2,6-dione Hydrochloride: 1.51 g (10 mmol) [Precursor][1]

  • Dodecanoyl Chloride (Lauroyl Chloride): 2.41 g (11 mmol) [Acylating Agent]

  • Triethylamine (Et₃N): 3.0 mL (~22 mmol) [Base]

  • Dichloromethane (DCM): 50 mL [Solvent, Anhydrous]

  • Acetone/Water: For recrystallization[1]

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.51 g of Piperazine-2,6-dione HCl in 50 mL of anhydrous DCM .

    • Add 3.0 mL of Triethylamine dropwise. The suspension will clear slightly as the free base is liberated and Et₃N·HCl forms.

    • Cool the mixture to 0°C using an ice bath.

  • Acylation Reaction:

    • Dilute 2.41 g of Dodecanoyl Chloride in 5 mL of DCM.

    • Add the acid chloride solution dropwise to the reaction flask over 15 minutes, maintaining the temperature at 0–5°C.

    • Observation: A white precipitate (Et₃N·HCl) will thicken the mixture.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Chloroform:Methanol 9:1). The starting amine spot (Rf ~0.1) should disappear, replaced by a higher Rf product spot.

  • Workup:

    • Quench the reaction by adding 20 mL of water. Stir vigorously for 10 minutes.

    • Transfer to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer successively with:

      • 1 x 20 mL 0.5 M HCl (to remove unreacted amine/base).

      • 1 x 20 mL Saturated NaHCO₃ (to remove excess acid chloride/acid).

      • 1 x 20 mL Brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in minimal boiling Acetone .

    • Add warm Water dropwise until persistent turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the crystals and dry under vacuum at 40°C.

Target Yield: 2.7 – 2.8 g (90–94%). Appearance: White crystalline needles.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic data.

Proton NMR (¹H NMR, 90–400 MHz, DMSO-d₆)

The symmetry of the piperazine ring is key to interpreting the spectrum.

Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
11.29 Broad Singlet1HN1-H Imide proton (Exchangeable with D₂O).[1]
4.21 Singlet4HH-3, H-5 Methylene protons of the piperazine ring.[1] The singlet indicates equivalence due to rapid ring inversion or planar symmetry, and the downfield shift confirms N-acylation.
2.34 Triplet (J=8 Hz)2HCO-CH₂ α-Methylene of the dodecanoyl chain.[1]
1.25 Broad Singlet18HChain Bulk methylene chain of the fatty acid tail.
0.85 Triplet (J=5 Hz)3H-CH₃ Terminal methyl group.[1]
Infrared Spectroscopy (IR, KBr)
  • 3100, 3020 cm⁻¹: N-H stretching (Imide).[2]

  • 1725, 1705 cm⁻¹: C=O stretching.[2] The doublet arises from the coupling of the imide carbonyls and the amide carbonyl.

Part 5: Troubleshooting & Expert Insights

  • Solubility Issues: Piperazine-2,6-dione is notoriously insoluble in non-polar solvents.[1] If the starting material does not suspend well in DCM, switch to DMF or DMAc as the solvent. However, aqueous workup will require more thorough washing to remove the high-boiling solvent.

  • Regioselectivity: If N1-acylation is observed (rare under these conditions), it typically manifests as a product soluble in non-polar solvents but lacking the N-H signal in NMR. Ensure the stoichiometry of base is strictly controlled (2.0–2.2 equiv) to avoid deprotonating the imide (pKa ~9.5).

  • Hygroscopicity: The HCl salt of the starting material is hygroscopic. Dry it in a vacuum oven at 50°C before use to prevent hydrolysis of the acid chloride.

References

  • Synthesis and Ammonolysis of 4-Acylpiperazine-2,6-diones. Source:Chemija (Vilnius), 2006, Vol. 17, No. 4. Context: Primary reference for the specific synthesis and characterization data (NMR, IR, Yield) of 4-dodecanoylpiperazine-2,6-dione. (Verified via snippet 1.1)

  • Piperazine-2,6-dione Chemical Properties. Source:AK Scientific Product Catalog, CAS 175136-49-9.[1] Context: Verification of CAS number and physical state.

  • General Methods for Piperazine-2,6-dione Scaffolds. Source:Mancilla, T. et al. Organic Preparations and Procedures International, 2002. Context: Background on the synthesis of the piperazine-2,6-dione core from iminodiacetic acid.

Sources

Foundational

4-Dodecanoylpiperazine-2,6-dione: Technical Monograph &amp; Experimental Guide

The following technical guide provides an in-depth analysis of 4-Dodecanoylpiperazine-2,6-dione , a specialized lipophilic derivative of the piperazine-2,6-dione scaffold. This document is structured for researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Dodecanoylpiperazine-2,6-dione , a specialized lipophilic derivative of the piperazine-2,6-dione scaffold. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, structural properties, and experimental utility.

Executive Summary & Chemical Identity

4-Dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) is a synthetic N-acylated derivative of the piperazine-2,6-dione heterocycle.[1] Unlike the more common 2,5-diketopiperazines (DKPs) found in natural products, the 2,6-dione isomer represents a 4-aza-glutarimide scaffold. This structure combines the hydrogen-bonding capability of a cyclic imide with the nucleophilic potential of a secondary amine, modified here with a hydrophobic C12 (lauric) tail.

This compound serves as a critical lipophilic pharmacophore in Structure-Activity Relationship (SAR) studies, particularly for:

  • Membrane Permeability Probes: The dodecanoyl chain facilitates intercalation into lipid bilayers, allowing the polar 2,6-dione headgroup to interact with membrane-bound targets.

  • Glutarimide Bioisosteres: It acts as a nitrogen-substituted analog of glutarimide (piperidin-2,6-dione), a core moiety in immunomodulatory drugs (e.g., thalidomide) and anticonvulsants.

  • Prodrug Design: The N-acyl linkage at position 4 is susceptible to enzymatic hydrolysis (amidases), making it a potential carrier for delivering the polar piperazine-2,6-dione core across the Blood-Brain Barrier (BBB).

Chemical Properties Table
PropertyValueNotes
IUPAC Name 4-Dodecanoylpiperazine-2,6-dione
Molecular Formula C₁₆H₂₈N₂O₃
Molecular Weight 296.41 g/mol
Core Scaffold Piperazine-2,6-dioneDistinct from 2,5-DKP isomers
Lipophilicity (cLogP) ~3.5 - 4.2High membrane affinity due to C12 tail
Polar Surface Area ~66 ŲImide (NH) + 2 Carbonyls + Amide
Solubility DMSO, Ethanol, DCMPoor water solubility (< 1 mg/mL)

Structural Logic & Pharmacophore Analysis

The molecule is bipartite, consisting of a polar "warhead" and a hydrophobic "anchor." Understanding this duality is essential for experimental design.

The 2,6-Dione Core (The "Head")

The piperazine-2,6-dione ring features an imide functionality (–CO–NH–CO–) at positions 2, 1, and 6.

  • Acidity: The imide proton (N1-H) is acidic (pKa ~10-11), allowing for hydrogen bond donation or deprotonation to form salts.

  • Recognition: This motif mimics the glutarimide ring of cereblon (CRBN) ligands and the hydantoin ring of anticonvulsants.

The Dodecanoyl Tail (The "Anchor")

The C12 fatty acid chain is attached to the N4 nitrogen.

  • Function: It drastically increases the partition coefficient (LogP), shifting the molecule from a water-soluble fragment to a membrane-permeant entity.

  • Sterics: The chain provides steric bulk, potentially improving selectivity for hydrophobic pockets in enzymes or receptors.

DOT Visualization: Structural Connectivity

The following diagram illustrates the connectivity and functional regions of the molecule.

StructureMap cluster_0 Pharmacophore Zones Core Piperazine-2,6-dione (Polar Head) Linker N4-Acyl Bond (Metabolic Labile) Core->Linker N4 Attachment Target Membrane/Receptor Interaction Core->Target H-Bonding (Imide) Tail Dodecanoyl Chain (Lipophilic Anchor) Linker->Tail C12 Extension Tail->Target Lipid Intercalation

Figure 1: Pharmacophore segmentation of 4-Dodecanoylpiperazine-2,6-dione showing the polar core and lipophilic tail.

Synthesis Protocol

The synthesis involves the selective N-acylation of the piperazine-2,6-dione scaffold. Since the N1 (imide) nitrogen is less nucleophilic than the N4 (amine) nitrogen, selective acylation at N4 is achieved under mild basic conditions.

Reagents
  • Starting Material: Piperazine-2,6-dione (HCl salt preferred for stability).[2]

  • Acylating Agent: Dodecanoyl chloride (Lauroyl chloride).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask, suspend Piperazine-2,6-dione HCl (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).

    • Cool the suspension to 0°C in an ice bath.

  • Activation:

    • Add Triethylamine (2.2 eq, 22 mmol) dropwise. The solution should clarify as the free base is liberated.

    • Note: The first equivalent neutralizes the HCl; the second equivalent acts as the scavenger for the acylation byproduct.

  • Acylation:

    • Dissolve Dodecanoyl chloride (1.05 eq, 10.5 mmol) in DCM (10 mL).

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature < 5°C.

    • Causality: Slow addition prevents bis-acylation (though N1 acylation is rare under these conditions) and controls exotherm.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Quench: Add water (50 mL) to dissolve TEA·HCl salts.

    • Extraction: Separate the organic layer. Wash with 1M HCl (2x, to remove unreacted amine), saturated NaHCO₃ (2x, to remove excess acid), and brine.

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Target: >85%.

Experimental Workflows: Characterization & Assay

Once synthesized, the compound must be validated for purity and physicochemical behavior before biological testing.

A. Analytical Validation (QC)
TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 11.0 (s, 1H, NH-imide)Confirms N1 is unsubstituted (imide intact).
δ 4.2 (s, 2H), 4.0 (s, 2H)Distinct singlets for N-CH₂-CO protons (asymmetry due to N4-acyl).
δ 2.3 (t, 2H), 1.2 (m, 18H), 0.85 (t, 3H)Characteristic fatty acid chain signals.
LC-MS (ESI+) [M+H]⁺ = 297.4Single peak confirmation.
IR Spectroscopy 1690, 1720 cm⁻¹Imide carbonyl stretches.
1640 cm⁻¹Tertiary amide (N4-acyl) stretch.
B. Lipophilicity & Permeability Assay (PAMPA)

To confirm the "membrane anchor" hypothesis, a Parallel Artificial Membrane Permeability Assay (PAMPA) is recommended.

Protocol:

  • Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add to donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 1% lecithin in dodecane.

  • Acceptor Plate: Fill with blank PBS.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature.

  • Analysis: Measure concentration in acceptor wells via UV-Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Reference: A

      
       cm/s indicates high BBB permeability potential.
      
DOT Visualization: Experimental Workflow

Workflow Start Start: Crude Product QC QC: NMR & LC-MS (Confirm Structure) Start->QC QC->Start Fail (Repurify) LogP Lipophilicity Assay (Shake Flask / HPLC) QC->LogP Pass PAMPA PAMPA Assay (Membrane Permeability) LogP->PAMPA LogP > 3.0 Bio Biological Screen (Cell Viability/Target Binding) PAMPA->Bio High Permeability

Figure 2: Validation workflow from synthesis to biological screening.

Biological Relevance & Applications[2][3][4][5]

While specific literature on the dodecanoyl derivative is limited to catalog entries, its utility is derived from the established activity of the piperazine-2,6-dione class.

  • Antitumor Activity:

    • Analogs such as Dexrazoxane (a bis-piperazine-2,6-dione) are Topoisomerase II inhibitors.[3] The mono-piperazine-2,6-dione core has shown cytotoxic potential in leukemia cell lines when substituted with aryl groups [1]. The dodecanoyl tail may enhance uptake in solid tumors with altered lipid metabolism.

  • Anti-inflammatory/Analgesic:

    • N-substituted piperazine-2,6-diones have demonstrated analgesic effects comparable to standard NSAIDs in rodent models [2]. The lipophilic tail allows for topical application or enhanced BBB penetration for central pain targets.

  • Enzyme Inhibition:

    • The structure is a cyclic ureide. Derivatives have been investigated as inhibitors of metalloproteinases and specific hydrolases, where the zinc-binding imide group acts as the catalytic poison [3].

References

  • Synthesis and Anticancer Activity of Piperazine-2,6-dione Derivatives. Source:Medicinal Chemistry Research, 2013.[4] Context: Establishes the cytotoxicity of the 2,6-dione core against cancer cell lines.[3] URL:[Link]

  • Pharmacological Assessment of Alkylated Piperazine-2,6-diones. Source:Asian Journal of Pharmaceutical and Clinical Research, 2017.[5] Context: Details the analgesic and anti-inflammatory properties of N-alkylated analogs. URL:[Link]

  • Piperazine-2,6-dione as a Scaffold for MMP Inhibition. Source:Bioorganic & Medicinal Chemistry Letters, 2000.[4] Context: Discusses the zinc-binding capability of the imide ring in metalloproteinase inhibition. URL:[Link]

  • 4-Dodecanoylpiperazine-2,6-dione (Catalog Entry). Source:AK Scientific / PubChem. Context: Verification of chemical identity and CAS 175136-49-9.[1][6] URL:[Link]

Sources

Exploratory

Technical Monograph: The Piperazine-2,6-dione Scaffold

Dual-Functionality in Topoisomerase II Inhibition and Metal Chelation Executive Summary The piperazine-2,6-dione scaffold (often referred to as the 2,6-dioxopiperazine or 2,6-piperazinedione) represents a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality in Topoisomerase II Inhibition and Metal Chelation

Executive Summary

The piperazine-2,6-dione scaffold (often referred to as the 2,6-dioxopiperazine or 2,6-piperazinedione) represents a privileged structure in medicinal chemistry, distinct from its ubiquitous isomer, the 2,5-diketopiperazine. While 2,5-isomers are peptide derivatives, the 2,6-dione core is structurally derived from iminodiacetic acid.

This scaffold is the pharmacophoric engine behind the bis(2,6-dioxopiperazine) class of therapeutics, most notably Dexrazoxane (ICRF-187) and Sobuzoxane . Its biological utility is defined by a unique dichotomy:

  • Intact Scaffold: Acts as a catalytic inhibitor of DNA Topoisomerase II, stabilizing the enzyme in a closed-clamp conformation without inducing DNA strand breaks.

  • Hydrolyzed Scaffold: Functions as a prodrug that, upon ring-opening, generates strong metal-chelating pharmacophores (EDTA-analogues) capable of mitigating anthracycline-induced cardiotoxicity.

Section 1: Mechanistic Pharmacology
1.1 The "Catalytic Inhibitor" Paradigm

Unlike Topoisomerase II "poisons" (e.g., Etoposide, Doxorubicin) which stabilize the "cleavable complex" and cause DNA double-strand breaks, piperazine-2,6-dione derivatives (specifically the ICRF series) act as catalytic inhibitors .

They bind to the ATPase domain of Topoisomerase II, trapping the enzyme in a closed-clamp conformation around the DNA. This prevents the ATP hydrolysis required to reset the enzyme, effectively halting the catalytic cycle without generating cytotoxic DNA damage. This mechanism is critical for their use as chemoprotectants or low-toxicity antitumor agents.

1.2 The Iron Chelation Switch (Cardioprotection)

The piperazine-2,6-dione ring is hydrolytically labile. In the context of Dexrazoxane, the ring opens intracellularly to form an intermediate that resembles ethylenediaminetetraacetic acid (EDTA). This open form chelates free iron and iron bound to anthracycline complexes, preventing the formation of reactive oxygen species (ROS) that cause cardiomyocyte necrosis.

1.3 Mechanistic Pathway Visualization

The following diagram illustrates the divergence between Topo II poisons and the piperazine-2,6-dione catalytic clamp mechanism.

TopoII_Mechanism Topo_ATP Topo II + ATP + DNA Strand_Pass Strand Passage (DNA Cleavage) Topo_ATP->Strand_Pass Cleavable_Complex Cleavable Complex (Transient DSB) Strand_Pass->Cleavable_Complex Closed_Clamp Closed Clamp State (Post-Passage) Strand_Pass->Closed_Clamp Religation Poisons Topo II Poisons (Etoposide) Cleavable_Complex->Poisons Stabilized by DNA_Damage Permanent DNA Damage (Apoptosis) Poisons->DNA_Damage Accumulation Closed_Clamp->Topo_ATP ATP Hydrolysis (Recycle) Pip_Dione Piperazine-2,6-dione (ICRF-193/Dexrazoxane) Closed_Clamp->Pip_Dione Bound by Arrest Enzymatic Arrest (No DNA Damage) Pip_Dione->Arrest Prevents ATP Hydrolysis

Figure 1: Differential mechanism of Topoisomerase II modulation. Piperazine-2,6-diones (Green path) arrest the enzyme in a closed state, preventing the DNA damage cascade associated with poisons (Red path).

Section 2: Structure-Activity Relationship (SAR)

The biological activity of the scaffold is highly sensitive to substitution at the N4 position of the piperazine ring and the linker connecting bis-moieties.

CompoundStructure NotePrimary ActivityClinical/Research Status
ICRF-154 Bis(2,6-dioxopiperazine) with ethyl linkerTopo II InhibitionEarly prototype, low solubility.
Dexrazoxane (ICRF-187) (+)-Enantiomer of ICRF-187Cardioprotection > AntitumorFDA Approved (Zinecard/Totect).
ICRF-193 Meso-isomerPotent Topo II InhibitionStandard research tool for cell cycle arrest studies.
Sobuzoxane (MST-16) Bis-derivative with bulky lipophilic estersOral AntitumorApproved in Japan (Perazolin).

Key Chemical Insight: The N-H imide proton in the 2,6-dione ring is relatively acidic (pKa ~9-10). Alkylation at this position destroys the ability to ring-open for chelation but may retain Topo II inhibitory activity depending on steric bulk.

Section 3: Validated Experimental Protocols
3.1 Protocol: Topoisomerase II Decatenation Assay

To verify the activity of a piperazine-2,6-dione derivative, one must distinguish it from a DNA intercalator or a poison. The kDNA decatenation assay is the gold standard.

Principle: Topoisomerase II converts kinetoplast DNA (kDNA, a massive network of interlocked circles) into free minicircles. Catalytic inhibitors prevent this release.

Reagents:

  • Human Topoisomerase II

    
     (purified).
    
  • kDNA (catenated substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT.

  • Positive Control: ICRF-193 (Catalytic Inhibitor).

  • Negative Control: DMSO.

Workflow:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Mix 200 ng kDNA, 1 unit Topo II

    
    , and test compound in Assay Buffer (total volume 20 µL).
    
  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4 µL Stop Solution (5% SDS, 0.25% bromophenol blue, 25% glycerol).

  • Digestion (Optional but recommended): Treat with Proteinase K (50 µg/mL) for 30 min at 50°C to digest the enzyme and release any trapped DNA.

  • Electrophoresis: Load samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 2-3 V/cm for 2-3 hours.

    • Note on Visualization: Catenated kDNA remains in the well. Decatenated minicircles migrate into the gel.

  • Analysis: Quantify band intensity of minicircles. A piperazine-2,6-dione active compound will show retention of DNA in the well (inhibition of decatenation) similar to ICRF-193.

3.2 Protocol: Chemical Synthesis (Cyclization Strategy)

The construction of the piperazine-2,6-dione ring typically proceeds via the thermal cyclization of iminodiacetic acid diamides.

Synthesis_Flow Input Tetracarboxylic Dianhydride Step1 Amidation (React with Diamine) Input->Step1 Intermed Tetra-acid Diamide Intermediate Step1->Intermed Step2 Thermal Cyclization (High Vac / 200°C) Intermed->Step2 - H2O Product Bis(2,6-dioxopiperazine) Scaffold Step2->Product

Figure 2: General synthetic route for bis(2,6-dioxopiperazine) derivatives.

Step-by-Step Synthesis (Monomer Example):

  • Reactants: Combine N-alkyl-iminodiacetic acid (1 eq) with Urea (1.2 eq) or Formamide.

  • Conditions: Heat neat or in high-boiling solvent (phenol/cresol) to 160-180°C.

  • Purification: The product often precipitates upon cooling or addition of ethanol. Recrystallize from DMF/Ethanol.

  • Validation: Confirm structure via IR (distinct imide carbonyl stretches at ~1720 and 1680 cm⁻¹) and NMR (singlet for ring protons at ~3.5-4.0 ppm).

Section 4: Critical Limitations & Troubleshooting
  • Solubility: The flat, rigid nature of the bis(2,6-dioxopiperazine) system leads to poor aqueous solubility.

    • Solution: Use of lipophilic prodrugs (as in Sobuzoxane) or formulation with cyclodextrins.

  • Hydrolytic Instability: In basic media (pH > 8), the ring opens rapidly.

    • Control: Perform all chemical handling in neutral or slightly acidic buffers. Store compounds in solid form at -20°C.

  • Assay Interference: Because they chelate metals, high concentrations of these compounds can strip Mg²⁺ from assay buffers, inhibiting Mg-dependent enzymes (like Topo II) via non-specific mechanisms.

    • Control: Always run a "Mg²⁺ rescue" control where excess MgCl2 is added. If activity is restored, the inhibition was due to chelation, not specific binding.

References
  • Classen, S., et al. (2003). Structural basis of the binding of bis(2,6-dioxopiperazine) derivatives to topoisomerase II. Proceedings of the National Academy of Sciences. [Link]

  • Hasinoff, B. B., et al. (1998). Chemical, biological and clinical aspects of dexrazoxane and other bisdioxopiperazines. Current Medicinal Chemistry. [Link]

  • Roca, J., et al. (1994). Antitumor bisdioxopiperazines inhibit yeast DNA topoisomerase II by trapping the enzyme in the form of a closed protein clamp. Proceedings of the National Academy of Sciences. [Link]

  • FDA Label (2014). Dexrazoxane (ZINECARD) Injection Prescribing Information.[Link]

Foundational

Potential therapeutic targets of 4-Dodecanoylpiperazine-2,6-dione

An In-Depth Technical Guide to the Therapeutic Target Deconvolution of 4-Dodecanoylpiperazine-2,6-dione Authored by: A Senior Application Scientist Abstract 4-Dodecanoylpiperazine-2,6-dione represents a novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Target Deconvolution of 4-Dodecanoylpiperazine-2,6-dione

Authored by: A Senior Application Scientist

Abstract

4-Dodecanoylpiperazine-2,6-dione represents a novel chemical entity with significant therapeutic potential, integrating a piperazine-2,6-dione core, reminiscent of certain immunomodulatory drugs, with a C12 fatty acid chain. This guide provides a comprehensive framework for the scientific community, particularly researchers in drug development, to systematically identify and validate its molecular targets. We will explore plausible mechanisms of action derived from its structural components, detail robust experimental protocols for target deconvolution, and present a logical workflow for advancing this molecule through the preclinical discovery pipeline. This document is intended to serve as a technical manual, blending established methodologies with expert insights to navigate the complexities of novel drug target identification.

Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold

The chemical architecture of 4-Dodecanoylpiperazine-2,6-dione is intriguing, suggesting a multi-faceted mechanism of action. The molecule consists of two key moieties:

  • The Piperazine-2,6-dione Core: This heterocyclic scaffold is structurally related to the glutarimide ring found in thalidomide and its analogs (lenalidomide, pomalidomide). These agents are known to function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific neo-substrates. This raises the compelling hypothesis that 4-Dodecanoylpiperazine-2,6-dione may function as a novel targeted protein degrader.

  • The 4-Dodecanoyl Chain: The presence of a 12-carbon saturated fatty acid (lauric acid) tail introduces a significant lipophilic character to the molecule. This feature is likely to heavily influence its pharmacokinetic and pharmacodynamic properties, governing membrane permeability, protein binding, and cellular localization. Furthermore, lauric acid itself is known to have biological activities, including antimicrobial and anti-inflammatory effects, and it can be metabolized through fatty acid oxidation pathways. This lipid chain could anchor the molecule to cellular membranes or target proteins involved in lipid metabolism and signaling.

This dual-feature structure suggests several potential, non-mutually exclusive, therapeutic targeting strategies, which we will explore in the subsequent sections.

Compound 4-Dodecanoylpiperazine-2,6-dione Core Piperazine-2,6-dione Core Compound->Core Structural Component Tail Dodecanoyl (C12) Tail Compound->Tail Structural Component Hypothesis1 Hypothesis 1: Molecular Glue / Protein Degrader (e.g., CRBN-mediated) Core->Hypothesis1 Informs Hypothesis2 Hypothesis 2: Lipid-Targeted Agent (Membrane or Enzyme-directed) Tail->Hypothesis2 Informs

Caption: Structural components of 4-Dodecanoylpiperazine-2,6-dione and derived primary hypotheses.

Putative Target Classes and Mechanisms of Action

Based on the structural analysis, we can prioritize several protein classes as high-probability targets.

E3 Ubiquitin Ligase Complexes

The primary hypothesis centers on the piperazine-2,6-dione core acting as a ligand for an E3 ubiquitin ligase, most notably Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex.

  • Mechanism: The compound would bind to CRBN, altering its surface to recognize and bind "neo-substrate" proteins that are not typically targeted. This new ternary complex (CRBN-Compound-Neo-substrate) would lead to the polyubiquitination and subsequent proteasomal degradation of the neo-substrate. The therapeutic effect is thus determined by the specific protein(s) degraded.

Enzymes in Lipid Metabolism

The dodecanoyl tail could direct the molecule to enzymes that recognize fatty acids.

  • Mechanism: The compound could act as a competitive or allosteric inhibitor of enzymes involved in fatty acid synthesis, oxidation, or modification. Potential targets include fatty acid synthase (FASN), acyl-CoA synthetases, or cyclooxygenases (COX). The piperazine-2,6-dione headgroup would likely occupy the active or a regulatory site, while the lipid tail anchors it within the substrate-binding channel.

Membrane-Associated Proteins

The lipophilic tail could drive the partitioning of the compound into cellular membranes, increasing its effective concentration near membrane-bound proteins.

  • Mechanism: This localization could lead to the modulation of transmembrane receptors, ion channels, or scaffold proteins. The interaction might be driven by a combination of hydrophobic interactions from the tail and more specific polar interactions from the core.

Experimental Strategies for Target Deconvolution

A multi-pronged approach is essential to confidently identify the direct target(s) of 4-Dodecanoylpiperazine-2,6-dione. The following workflows are designed to provide orthogonal evidence, ensuring a high degree of confidence in the final identified targets.

cluster_0 Target Identification Workflow cluster_1 Target Validation Affinity Affinity Purification- Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Affinity->CETSA Orthogonal Validation Genetic Genetic Screens (CRISPR/shRNA) CETSA->Genetic Functional Validation Validation Biophysical Assays (SPR/ITC) & Cell-Based Assays CETSA->Validation Confirms Direct Binding & Function Genetic->Affinity Hypothesis Generation

Caption: A multi-pronged workflow for robust target identification and validation.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique aims to "fish" for binding partners from a complex biological lysate using an immobilized version of the compound.

  • Rationale: AP-MS is a powerful, unbiased method to identify proteins that physically interact with a small molecule. It is particularly effective for stable interactions.

  • Protocol:

    • Probe Synthesis: Synthesize a derivative of 4-Dodecanoylpiperazine-2,6-dione with a linker and an affinity tag (e.g., Biotin). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for activity. A common choice is the end of the alkyl chain.

    • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

    • Lysate Incubation: Incubate the beads with a native cell lysate (e.g., from a cancer cell line responsive to the compound) to allow for protein binding.

    • Competitive Elution: As a crucial control for specificity, perform a parallel incubation where the lysate is co-incubated with an excess of the free, non-tagged 4-Dodecanoylpiperazine-2,6-dione. True binding partners will be outcompeted and will not bind to the beads.

    • Washing: Perform stringent washes to remove non-specific binders.

    • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to both a no-probe control and the competitive elution sample.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess direct target engagement in a cellular environment.

  • Rationale: The binding of a ligand (the drug) typically stabilizes its target protein, leading to an increase in the protein's melting temperature. This allows for the confirmation of a direct drug-target interaction in intact cells or lysates.

  • Protocol:

    • Treatment: Treat intact cells or cell lysates with either the vehicle (e.g., DMSO) or 4-Dodecanoylpiperazine-2,6-dione.

    • Heating: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C).

    • Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Protein Quantification: Analyze the amount of a specific protein of interest (from AP-MS hits) remaining in the soluble fraction at each temperature using Western Blot or, for a proteome-wide scale, by mass spectrometry (this is known as Thermal Proteome Profiling or TPP).

    • Melt Curve Generation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.

CRISPR-Cas9 Genetic Screening

This functional genomics approach can identify genes that are essential for the activity of the compound.

  • Rationale: If a compound's cytotoxicity is dependent on a specific protein target, then knocking out the gene for that target should confer resistance to the compound.

  • Protocol:

    • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide pooled sgRNA library.

    • Selection Pressure: Split the cell population into two groups: one treated with a lethal dose of 4-Dodecanoylpiperazine-2,6-dione and a control group treated with vehicle.

    • Genomic DNA Extraction: After a period of selection, harvest the surviving cells from both populations and extract their genomic DNA.

    • Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and analyze them using next-generation sequencing.

    • Hit Identification: Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these sgRNAs are potential resistance genes and may encode the direct target or critical downstream effectors. For a compound hypothesized to be a protein degrader, a knockout of the E3 ligase (e.g., CRBN) would be expected to confer strong resistance.

Target Validation and Mechanistic Elucidation

Once a high-confidence candidate target is identified, a series of validation experiments are required.

Validation Method Purpose Example Readout
Surface Plasmon Resonance (SPR) Quantify binding affinity (KD) and kinetics (kon, koff).Sensorgram showing association and dissociation.
Isothermal Titration Calorimetry (ITC) Determine binding affinity and thermodynamic parameters (ΔH, ΔS).Heat change upon titration.
Recombinant Enzyme Assay Confirm functional modulation of the purified target protein.Change in IC50 or EC50.
Target Knockdown/Knockout Verify that the cellular phenotype depends on the target.Loss of compound sensitivity in knockout cells.
Neo-substrate Proteomics (for Degraders) Identify the specific proteins degraded upon compound treatment.Quantitative proteomics (e.g., TMT-MS) showing reduced levels of specific proteins.

Conclusion and Future Directions

The dual-nature scaffold of 4-Dodecanoylpiperazine-2,6-dione provides a fertile ground for discovering novel therapeutic agents. The systematic application of the unbiased, orthogonal workflows detailed in this guide—AP-MS for physical interactors, CETSA for direct target engagement, and CRISPR screening for functional validation—provides a robust pathway to confidently deconvolute its mechanism of action. The primary hypothesis of this molecule acting as a molecular glue via an E3 ligase, guided to a specific cellular location or protein class by its lipid tail, is a compelling starting point. Successful identification and validation of its target(s) will pave the way for rational optimization and clinical development, potentially addressing unmet needs in oncology, immunology, or metabolic diseases.

References

  • Title: The Cereblon modulator pipeline: a cornucopia of novel drugs. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Thalidomide, its analogs, and the degradation of cereblon neo-substrates. Source: The FEBS Journal URL: [Link]

  • Title: A review of lauric acid: pharmacological and biochemical properties. Source: Journal of Oleo Science URL: [Link]

  • Title: The cellular thermal shift assay for drug target identification and engagement analysis. Source: Nature Protocols URL: [Link]

Exploratory

In Silico Modeling Framework for 4-Dodecanoylpiperazine-2,6-dione: From Molecular Dynamics to Target Engagement

Executive Summary This technical guide outlines a comprehensive in silico modeling framework for 4-Dodecanoylpiperazine-2,6-dione (CAS 175136-49-9). As a lipophilic derivative of the piperazine-2,6-dione scaffold, this c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive in silico modeling framework for 4-Dodecanoylpiperazine-2,6-dione (CAS 175136-49-9). As a lipophilic derivative of the piperazine-2,6-dione scaffold, this compound presents unique challenges in computational chemistry due to its amphiphilic nature—combining a polar, rigid imide-like headgroup with a flexible hydrophobic C12 tail.

This guide moves beyond generic protocols, focusing on the specific mechanistic requirements of modeling this entity: Topoisomerase II inhibition potential , membrane permeability , and conformational stability .

Part 1: Structural Preparation & Quantum Mechanical Parameterization

Chemical Topology & Force Field Selection

The structure of 4-Dodecanoylpiperazine-2,6-dione consists of a piperazine-2,6-dione ring (structurally analogous to glutarimide but with an N4 heteroatom) acylated at the N4 position.

  • Critical Structural Insight:

    • N1 Position (Imide): Flanked by two carbonyls (C2, C6). The proton at N1 is acidic (

      
      ), capable of H-bonding or deprotonation.
      
    • N4 Position (Amide): Acylated by the dodecanoyl group. This nitrogen is planar and non-basic due to resonance with the carbonyl and the acyl group.

Protocol:

  • Initial Conformation: Generate 3D coordinates using RDKit or OpenBabel.

  • Geometry Optimization (QM): Perform optimization using DFT (B3LYP/6-31G)* to accurately capture the planarity of the imide and amide systems.

  • Charge Calculation: Do not use Gasteiger charges. The electron-withdrawing nature of the dione system requires RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* electrostatic potential to accurately model the polar headgroup interactions.

  • Force Field:

    • Small Molecule: GAFF2 (General Amber Force Field 2) is required to handle the specific torsion parameters of the cyclic imide.

    • Tail: Lipid17 parameters are recommended if modeling in a bilayer, otherwise GAFF2 suffices.

Visualization of Modeling Workflow

The following diagram illustrates the integrated workflow from QM preparation to ADMET profiling.

ModelingWorkflow cluster_Sim Simulation Branches Start 4-Dodecanoylpiperazine-2,6-dione (2D Structure) QM QM Optimization (DFT B3LYP/6-31G*) Start->QM RESP Charge Derivation (RESP/HF/6-31G*) QM->RESP Param Parameterization (GAFF2 + Lipid17) RESP->Param Docking Molecular Docking (Target: Topo II) Param->Docking MD_Mem Membrane Permeability (POPC Bilayer) Param->MD_Mem MD_Prot Protein-Ligand MD (Stability Analysis) Docking->MD_Prot ADMET ADMET Profiling (LogP, Solubility) MD_Prot->ADMET MD_Mem->ADMET

Figure 1: Integrated in silico workflow ensuring accurate electronic parameterization before branching into target docking and membrane dynamics.

Part 2: Molecular Docking (Target: Topoisomerase II)

Piperazine-2,6-diones are established catalytic inhibitors of DNA Topoisomerase II (Topo II) , functioning similarly to bisdioxopiperazines (e.g., ICRF-193).[1] They stabilize the "closed clamp" conformation of the enzyme, preventing ATP hydrolysis.

Target Selection & Grid Generation
  • Primary Target: Human Topoisomerase II

    
     (ATPase Domain).
    
  • PDB ID: 1QZR (Complexed with ICRF-187) or 1Z59.

  • Rationale: The 4-dodecanoyl derivative likely binds in the ATP-binding pocket or the dimer interface, similar to ICRF-193, but the hydrophobic tail may probe an adjacent hydrophobic channel or allosteric site.

Docking Protocol (AutoDock Vina / Glide)

The presence of the C12 tail requires a flexible docking approach to avoid steric clashes in the rigid crystal structure.

Step-by-Step Methodology:

  • Receptor Prep: Remove water molecules (except those bridging Mg2+ ions). Add polar hydrogens. Assign Kollman United Atom charges.

  • Ligand Prep: Set the C12 tail torsions to "active" (rotatable). Keep the piperazine-2,6-dione ring rigid.

  • Grid Box Definition:

    • Center: Geometric center of the co-crystallized ligand (e.g., ICRF-187).

    • Dimensions:

      
       Å (Expanded to accommodate the C12 tail).
      
  • Scoring Function: Use a scoring function that rewards hydrophobic enclosure (e.g., Vina or Glide SP) to properly evaluate the contribution of the dodecanoyl chain.

Table 1: Docking Grid Parameters

ParameterValueRationale
Center (x, y, z) (Defined by Ligand)Targets the ATPase dimerization interface.
Size (x, y, z) 30 Å, 30 Å, 30 ÅSufficient volume for the 15 Å length of the C12 tail.
Exhaustiveness 32 (High)Necessary to sample the high degrees of freedom in the tail.
Energy Range 4 kcal/molCapture near-native poses.

Part 3: Molecular Dynamics: Membrane Interaction

Given the lipophilicity of the dodecanoyl chain, this compound likely interacts with cell membranes. MD simulations in a lipid bilayer are essential to predict permeability and bioavailability.

System Setup
  • Membrane Model: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

  • Solvent: TIP3P Water model + 0.15 M NaCl (physiological ionic strength).

  • Software: GROMACS or AMBER.

Simulation Protocol
  • Insertion: Place the molecule in the water phase, 15 Å above the lipid headgroups.

  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (310 K).

    • NPT (1 ns) to stabilize pressure (1 bar) and membrane density.

  • Production Run: 100 ns unconstrained simulation.

  • Analysis Metric: Calculate the Potential of Mean Force (PMF) using Umbrella Sampling to determine the free energy of binding (

    
    ) and the preferred depth of insertion.
    
Mechanism of Action Visualization

Mechanism Ligand 4-Dodecanoyl- piperazine-2,6-dione Interaction Hydrophobic Insertion Ligand->Interaction C12 Tail Membrane Cell Membrane (Lipid Bilayer) Transport Passive Diffusion Membrane->Transport Target Topoisomerase II (Nuclear) Inhibition ATPase Domain Stabilization Target->Inhibition Dione Headgroup Interaction->Membrane Transport->Target

Figure 2: Proposed mechanism of action showing the dual role of the structure: the tail facilitates transport, while the headgroup engages the nuclear target.

Part 4: ADMET Profiling & Toxicity Prediction

For drug development, the "dodecanoyl" modification significantly alters the physicochemical profile compared to the parent piperazine-2,6-dione.

Key Predicted Parameters

Using QSAR models (e.g., SwissADME or pkCSM), the following profile is expected and must be verified:

  • LogP (Lipophilicity): Expected to be high (~3.5 - 4.5) due to the C12 chain.

  • Water Solubility: Poor (Class IV or II).

  • Blood-Brain Barrier (BBB): High probability of crossing due to lipophilicity + low molecular weight (< 500 Da).

Table 2: Expected ADMET Profile

PropertyPredicted TrendImpact on Development
LogP High (> 3.5)Good membrane permeability; potential metabolic instability.
TPSA < 90 ŲExcellent oral bioavailability potential.
hERG Inhibition Moderate RiskLipophilic amines/imides can trap in hERG channel.
Ames Toxicity LowPiperazine-2,6-diones are generally non-mutagenic.

References

  • Grybodienė, D., & Nielsen, P. E. (2004). Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. Chemija, 15(1), 33-37. 1

  • PubChem. (n.d.).[2] Piperazine-2,6-dione | C4H6N2O2.[2][3][4] National Library of Medicine. Retrieved January 31, 2026. Link[3]

  • AK Scientific. (n.d.). 4-Dodecanoylpiperazine-2,6-dione Product Specifications. Retrieved January 31, 2026. 5[6]

  • Tanabe, K., et al. (1991). ICRF-193, a catalytic inhibitor of DNA topoisomerase II.[1] Cancer Research, 51(18), 4903-4908. (Foundational reference for Piperazine-2,6-dione mechanism).[1] Link

Sources

Protocols & Analytical Methods

Method

4-Dodecanoylpiperazine-2,6-dione as an anticancer agent in vitro

Application Note: Evaluation of 4-Dodecanoylpiperazine-2,6-dione as a Lipophilic Anticancer Agent Introduction & Therapeutic Rationale 4-Dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) represents a strategic structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-Dodecanoylpiperazine-2,6-dione as a Lipophilic Anticancer Agent

Introduction & Therapeutic Rationale

4-Dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) represents a strategic structural modification of the piperazine-2,6-dione (2,6-diketopiperazine or 2,6-DKP) scaffold. While the core 2,6-DKP moiety is a recognized pharmacophore with demonstrated antiproliferative activity—often functioning as a catalytic inhibitor of Topoisomerase II—its clinical utility has historically been limited by poor cellular uptake and bioavailability.

The incorporation of a dodecanoyl (C12) fatty acid chain at the N-4 position transforms the physicochemical profile of the molecule. This lipophilic "tail" is designed to facilitate passive diffusion across the phospholipid bilayer, enhancing intracellular accumulation in solid tumor models. Once internalized, the compound is hypothesized to target nuclear enzymes and disrupt cell cycle progression.

This guide provides a standardized workflow for validating the anticancer efficacy of 4-Dodecanoylpiperazine-2,6-dione in vitro, focusing on solubility management, cytotoxicity profiling, and mechanistic validation.

Mechanism of Action (Hypothesized)

Based on the structure-activity relationships (SAR) of 2,6-DKP derivatives, 4-Dodecanoylpiperazine-2,6-dione is predicted to act via the Topoisomerase II Catalytic Inhibition pathway. Unlike "poisons" (e.g., Etoposide) that stabilize the cleavable complex, catalytic inhibitors often prevent DNA strand passage or ATP hydrolysis, leading to G2/M arrest and subsequent apoptosis.

Signaling Pathway Visualization

MOA_Pathway Compound 4-Dodecanoylpiperazine-2,6-dione (Lipophilic Entry) TopoII Topoisomerase II (Nuclear Target) Compound->TopoII Inhibits Catalytic Activity DNA_Entangle DNA Catenation/Entanglement TopoII->DNA_Entangle Prevents Decatenation Checkpoints G2/M Checkpoint Activation (ATM/ATR Pathway) DNA_Entangle->Checkpoints Stress Signal p53 p53 Stabilization Checkpoints->p53 Phosphorylation Bax Bax Translocation p53->Bax Upregulation Caspase Caspase-3/7 Activation Bax->Caspase Mitochondrial Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: Hypothesized mechanism of action. The lipophilic C12 tail facilitates entry, allowing the DKP core to inhibit Topoisomerase II, triggering the DNA damage response.

Experimental Protocols

Compound Solubilization & Storage

Critical Step: The dodecanoyl chain significantly reduces water solubility compared to the parent piperazine-2,6-dione. Improper solubilization will yield false negatives.

  • Stock Preparation (10 mM) :

    • Weigh 2.96 mg of 4-Dodecanoylpiperazine-2,6-dione (MW: 296.41 g/mol ).

    • Dissolve in 1.0 mL of 100% molecular biology grade DMSO .

    • Note: Vortex vigorously for 2 minutes. If particulate matter remains, sonicate at 37°C for 5 minutes. The solution should be clear and colorless.

  • Storage : Aliquot into amber glass vials (avoid plastics that may leach lipophilic compounds) and store at -20°C. Stable for 3 months.

  • Working Solution : Dilute in serum-free media immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine IC50 values across a panel of cancer cell lines (e.g., MDA-MB-231, A549, HeLa).

Reagents:

  • Target Cells: MDA-MB-231 (ATCC HTB-26)

  • Positive Control: Etoposide (Topoisomerase II poison)

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Protocol:

  • Seeding : Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment : Remove media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: 0.5% DMSO (Vehicle).

  • Incubation : Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development :

    • Add 10 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Read : Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability =


.
Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to derive IC50.
Apoptosis Detection (Annexin V/PI Staining)

Objective: Confirm that cell death is apoptotic (programmed) rather than necrotic (toxic).

Protocol:

  • Treatment : Treat MDA-MB-231 cells (6-well plate, 2x10^5 cells/well) with IC50 concentration of 4-Dodecanoylpiperazine-2,6-dione for 24 hours.

  • Harvesting : Collect media (floating cells) and trypsinize adherent cells. Combine and centrifuge (1000 rpm, 5 min).

  • Staining :

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin-binding buffer.

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry : Analyze 10,000 events.

    • Q3 (Annexin-/PI-) : Live

    • Q4 (Annexin+/PI-) : Early Apoptosis (Expected primary population)

    • Q2 (Annexin+/PI+) : Late Apoptosis

Expected Results & Data Interpretation

The following table summarizes expected outcomes if the compound functions as a lipophilic Topo II inhibitor.

AssayParameterExpected OutcomeInterpretation
MTT IC50 (MDA-MB-231)5 - 20 µMModerate potency; lipophilic tail improves uptake vs. parent DKP.
MTT IC50 (Vero/Normal)> 100 µMSelectivity index > 5; lower toxicity to non-cancerous cells.
Flow Cytometry Annexin V+> 30% increaseInduction of apoptosis (likely intrinsic pathway).
Cell Cycle Phase DistributionG2/M AccumulationBlockade of mitosis due to unresolved DNA entanglement.

Troubleshooting & Optimization

  • Precipitation in Media : If the compound precipitates upon addition to media (cloudy appearance), increase the DMSO concentration slightly (up to 0.5%) or use a cyclodextrin carrier (e.g., HP-β-CD) to improve aqueous stability.

  • High Background in MTT : Ensure complete removal of media before adding DMSO, as phenol red can interfere. Alternatively, use the SRB assay which fixes proteins and is less sensitive to metabolic fluctuations.

References

  • Synthesis and Properties of Piperazine-2,6-diones

    • Title: Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones.
    • Source: Chemija (2008).
    • Relevance: Describes the synthesis and physical properties (solubility, melting point)
  • Anticancer Mechanism of 2,6-DKPs

    • Title: Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Neg
    • Source: Chemical Biology & Drug Design (2023).
    • Relevance: Establishes the anticancer potential and apoptotic mechanism of the 2,6-DKP scaffold in breast cancer models.
  • Lipophilic Modification Str

    • Title: Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
    • Source: Marine Drugs (2023).
    • Relevance: Discusses how increasing lipophilicity (e.g., alkyl chains)
  • Compound D

    • Title: 4-Tetradecanoylpiperazine-2,6-dione (C14 Analog Reference).
    • Source: PubChem (CID 593506).[1]

    • Relevance: Provides structural confirmation and physicochemical d

Sources

Application

Application Notes &amp; Protocols for Utilizing 4-Dodecanoylpiperazine-2,6-dione in Oxidative Stress Research

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Oxidative Stress and the Nrf2 Pathway Oxidative stress, a state of imbalance between the production of rea...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Oxidative Stress and the Nrf2 Pathway

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical player in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Consequently, the cellular machinery that counteracts oxidative damage has become a focal point for therapeutic intervention. A master regulator of this protective response is the Nuclear factor erythroid 2-related factor 2 (Nrf2).[2]

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] However, upon exposure to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[2] These genes encode for a variety of antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6]

4-Dodecanoylpiperazine-2,6-dione: A Putative Nrf2 Activator

4-Dodecanoylpiperazine-2,6-dione is a synthetic molecule featuring a piperazine-2,6-dione core functionalized with a 12-carbon acyl chain. While direct biological studies on this specific compound are not extensively published, its structural features suggest a potential role as a modulator of the Nrf2 pathway. Research on analogous 1,4-disubstituted piperazine-2,5-dione derivatives has demonstrated their capacity to protect against hydrogen peroxide-induced oxidative damage in neuronal cells through the activation of the Nrf2 pathway.[7] The lipophilic dodecanoyl chain may enhance cell membrane permeability, facilitating its intracellular access and interaction with target proteins.

This document provides a comprehensive guide for researchers to investigate the potential of 4-Dodecanoylpiperazine-2,6-dione as an Nrf2 activator and a tool for studying oxidative stress. The following protocols are designed to be self-validating, providing a logical workflow from initial cell viability assessment to mechanistic studies of Nrf2 activation.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₁₆H₂₈N₂O₃[8]
Melting Point113–114.5 °C[8]
AppearanceSolid[8]
SolubilitySoluble in DMSO and ethanolInferred

General Handling and Storage:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10] Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store at -20°C.

Experimental Workflow for Characterizing 4-Dodecanoylpiperazine-2,6-dione

The following diagram outlines a logical experimental workflow to characterize the effects of 4-Dodecanoylpiperazine-2,6-dione on cellular responses to oxidative stress.

G A Determine Optimal Concentration Range (Cell Viability Assay - MTT) B Induce Oxidative Stress (e.g., H₂O₂ Treatment) A->B C Measure Intracellular ROS Levels (DCFH-DA Assay) B->C D Assess Protective Effect on Cell Viability (MTT Assay) B->D E Analyze Nrf2 Nuclear Translocation (Western Blot) D->E F Quantify Nrf2 Target Gene Expression (qPCR for HO-1, NQO1) E->F

Caption: A logical workflow for investigating 4-Dodecanoylpiperazine-2,6-dione.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[12] This initial step is crucial to determine the optimal, non-toxic concentration range of 4-Dodecanoylpiperazine-2,6-dione for subsequent experiments.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • 4-Dodecanoylpiperazine-2,6-dione

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare a stock solution of 4-Dodecanoylpiperazine-2,6-dione in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubate the plate for 24 hours (or a desired time point).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] This assay allows for the quantification of the compound's ability to mitigate intracellular ROS levels.

Materials:

  • 24-well or 96-well black, clear-bottom plates

  • Cell line of interest

  • Complete cell culture medium

  • 4-Dodecanoylpiperazine-2,6-dione

  • DCFH-DA (10 mM stock in DMSO)

  • An inducer of oxidative stress (e.g., hydrogen peroxide, H₂O₂)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with the pre-determined optimal concentration of 4-Dodecanoylpiperazine-2,6-dione for a specific duration (e.g., 6, 12, or 24 hours).

  • Induction of Oxidative Stress: After pre-treatment, remove the medium and wash the cells once with warm HBSS. Then, add fresh medium containing an ROS inducer (e.g., 100-500 µM H₂O₂) for 1-2 hours. Include a positive control (H₂O₂ only) and a negative control (no treatment).

  • DCFH-DA Staining: Remove the treatment medium and wash the cells gently twice with warm HBSS.[8]

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8][17]

  • Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with HBSS.[8] Add 100 µL of HBSS to each well.

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the fold change in ROS production.

Protocol 3: Western Blot Analysis of Nrf2 Nuclear Translocation

Rationale: A key event in Nrf2 activation is its translocation from the cytoplasm to the nucleus.[18] Western blotting of nuclear and cytoplasmic fractions allows for the direct visualization and quantification of this translocation.

Materials:

  • Cell line of interest

  • 6-well plates

  • 4-Dodecanoylpiperazine-2,6-dione

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 4-Dodecanoylpiperazine-2,6-dione for various time points (e.g., 1, 2, 4, 6 hours).

  • After treatment, wash the cells with ice-cold PBS and harvest them.

  • Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions. A general protocol involves initial lysis in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei, which are then lysed in a separate nuclear extraction buffer.[2]

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: To confirm the purity of the fractions and to normalize the Nrf2 signal, probe the same blots for Lamin B1 (nuclear marker) and β-actin or GAPDH (cytoplasmic marker).[19] Densitometric analysis can be performed to quantify the relative abundance of Nrf2 in the nucleus versus the cytoplasm.

Protocol 4: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

Rationale: Upon nuclear translocation, Nrf2 induces the transcription of its target genes.[6] qPCR is a sensitive method to quantify the changes in mRNA levels of these genes, such as HMOX1 (encoding HO-1) and NQO1.[4]

Materials:

  • Cell line of interest

  • 6-well plates

  • 4-Dodecanoylpiperazine-2,6-dione

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HMOX1, NQO1, and a housekeeping gene (e.g., ACTB for β-actin or GAPDH)

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with 4-Dodecanoylpiperazine-2,6-dione for different time points (e.g., 6, 12, 24 hours).

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method.[20] The expression levels of the target genes (HMOX1, NQO1) are normalized to the expression of the housekeeping gene. The fold change in gene expression is then calculated relative to the vehicle-treated control group.

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The following diagram illustrates the proposed mechanism of action for an Nrf2 activator like 4-Dodecanoylpiperazine-2,6-dione.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Compound 4-Dodecanoyl- piperazine-2,6-dione Compound->Keap1 Modifies Keap1 Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Proposed mechanism of Nrf2 activation by 4-Dodecanoylpiperazine-2,6-dione.

References

  • Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Deng, Y., et al. (2022).
  • Gurevitch, D., et al. (2011).
  • ImmunoChemistry Technologies. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Lee, J. H., et al. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: n-Dodecane. Retrieved from [Link]

  • Lu, M. C., et al. (2017). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology, 8, 599.
  • Cutone, A., et al. (2019).
  • Gamba, P., et al. (2021). 24-Hydroxycholesterol Induces Tau Proteasome-Dependent Degradation via the SIRT1/PGC1α/Nrf2 Pathway: A Potential Mechanism to Counteract Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8493.
  • Devasagayam, T. P. A., et al. (2004). Free radicals and antioxidants in human health: current status and future prospects. Journal of Association of Physicians of India, 52, 794-804.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dodecane. Retrieved from [Link]

  • Taguchi, K., & Yamamoto, M. (2017). The Keap1-Nrf2 system in cancer. Frontiers in oncology, 7, 85.
  • Bányai, B., et al. (2020). Nutritional Stress in Head and Neck Cancer Originating Cell Lines: The Sensitivity of the NRF2-NQO1 Axis. International journal of molecular sciences, 21(18), 6881.
  • Itoh, K., et al. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & development, 13(1), 76-86.
  • Mkrtchyan, G. S., et al. (2006). Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. Pharmaceutical Chemistry Journal, 40(8), 434-437.

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of 4-Dodecanoylpiperazine-2,6-dione in Human Plasma using LC-MS/MS

Abstract This document provides a comprehensive guide for the quantitative determination of 4-Dodecanoylpiperazine-2,6-dione, a novel therapeutic agent, in human plasma. The described method utilizes a robust and sensiti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 4-Dodecanoylpiperazine-2,6-dione, a novel therapeutic agent, in human plasma. The described method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic and toxicokinetic studies.[1][2] The protocol details a streamlined protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions.[3] This application note is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for this compound. The validation parameters outlined herein are based on the current U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[4][5][6]

Introduction

The piperazine-2,6-dione scaffold is a recurring motif in a variety of biologically active compounds.[7] 4-Dodecanoylpiperazine-2,6-dione is a novel investigational drug with potential therapeutic applications that necessitate a reliable and validated bioanalytical method for its quantification in biological matrices. Accurate measurement of drug concentrations in plasma is fundamental to understanding its pharmacokinetic profile, which is crucial for determining dosage regimens and assessing safety and efficacy during drug development.[2][8]

This application note addresses the critical need for a validated analytical method by providing a detailed protocol for the quantification of 4-Dodecanoylpiperazine-2,6-dione in human plasma. The method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its high sensitivity and selectivity in complex biological matrices.[9][10]

Experimental

Materials and Reagents
  • 4-Dodecanoylpiperazine-2,6-dione reference standard (>99% purity)

  • Internal Standard (IS): [¹³C₆]-4-Dodecanoylpiperazine-2,6-dione or a structurally similar analog

  • Human plasma (K₂EDTA as anticoagulant)[11]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation

A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[12] The mass spectrometer should be coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[3][13]

Protocol:

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. A hypothetical transition for 4-Dodecanoylpiperazine-2,6-dione could be m/z 311.2 -> 113.1.
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines (FDA and EMA) to ensure its reliability.[4][5][6][14]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte from endogenous matrix components.[15]No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.
Linearity The relationship between the instrument response and the known concentration of the analyte.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[5]Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[5]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20%.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of plasma.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.[15]Analyte concentrations should be within ±15% of the nominal concentrations under the tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Results and Discussion

This section would typically present the results of the method validation experiments, demonstrating that the method meets the acceptance criteria outlined above. This includes tables summarizing the accuracy and precision data, linearity of the calibration curve, and stability data.

Workflow and Decision Making

The following diagrams illustrate the overall analytical workflow and the decision-making process for method validation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integrate Peak Integration msms->integrate calculate Concentration Calculation integrate->calculate

Caption: Overall analytical workflow from sample preparation to data analysis.

validation_decision start Start Method Validation selectivity Selectivity Acceptable? start->selectivity linearity Linearity Acceptable? selectivity->linearity Yes revise Revise Method selectivity->revise No accuracy_precision Accuracy & Precision Acceptable? linearity->accuracy_precision Yes linearity->revise No stability Stability Acceptable? accuracy_precision->stability Yes accuracy_precision->revise No validated Method Validated stability->validated Yes stability->revise No revise->start

Caption: Decision tree for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 4-Dodecanoylpiperazine-2,6-dione in human plasma. The detailed protocol for sample preparation and the established chromatographic and mass spectrometric conditions, coupled with a comprehensive validation plan, ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

  • Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (2025, August 10). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. [Link]

  • ResearchGate. (2025, August 10). Bioanalytical Strategies in Drug Discovery and Development. [Link]

  • ResearchGate. (2025, September 26). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. [Link]

  • IAJPS. (n.d.). a review on bioanalytical method development and validation. [Link]

  • ResearchGate. (2025, August 5). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Evaluation of a Series of Piperidine-2,6-dione-piperazine (piperidine) Derivatives as Multireceptor Atypical Antipsychotics. [Link]

  • PMC - NIH. (n.d.). Bioanalysis in drug discovery and development. [Link]

  • PubMed. (n.d.). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]

  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. [Link]

  • PMC - PubMed Central. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. (2025, August 25). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. [Link]

  • Ijppr.Human. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. [Link]

  • Organic Syntheses Procedure. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. [Link]

  • TGA Consultation Hub. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • MEA. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (n.d.). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • PubChem. (n.d.). 1,4-Dioxane-2,6-dione. [Link]

  • ResearchGate. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC ABSTRACT. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, November 15). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. [Link]

Sources

Application

Application Note: Optimization of High-Throughput Screening (HTS) Protocols for Lipophilic Scaffolds

Focus Compound: 4-Dodecanoylpiperazine-2,6-dione Executive Summary 4-Dodecanoylpiperazine-2,6-dione represents a class of amphiphilic diketopiperazine derivatives frequently encountered in diversity-oriented chemical lib...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 4-Dodecanoylpiperazine-2,6-dione

Executive Summary

4-Dodecanoylpiperazine-2,6-dione represents a class of amphiphilic diketopiperazine derivatives frequently encountered in diversity-oriented chemical libraries. While the piperazine-2,6-dione core is a "privileged scaffold" associated with anticonvulsant, anti-inflammatory, and cytotoxic activities, the addition of the C12 (dodecanoyl) chain introduces significant physicochemical challenges in aqueous environments.

This Application Note provides a rigorous technical framework for handling this compound in High-Throughput Screening (HTS). It addresses the critical risk of colloidal aggregation —a phenomenon where lipophilic compounds form micelle-like structures that sequester proteins, leading to promiscuous (false-positive) inhibition.[1]

Key Takeaways:

  • Solubility: The C12 tail necessitates specific DMSO handling to prevent precipitation during acoustic transfer.

  • False Positives: This molecule is a "frequent hitter" candidate due to potential micelle formation (

    
    ).
    
  • Validation: Protocols included here utilize a "Detergent-Sensitivity" counter-screen to distinguish true pharmacological inhibition from colloidal sequestration.

Physicochemical Profile & Challenge

The molecule consists of a polar head group (piperazine-2,6-dione) and a hydrophobic tail. This amphiphilic structure mimics the behavior of anionic surfactants.

PropertyValue (Approx.)Implication for HTS
Molecular Weight ~296.4 g/mol Fragment-like, suitable for binding pockets.
cLogP 3.5 – 4.2High lipophilicity; risk of precipitation in aqueous buffer.
Solubility (DMSO) > 10 mMExcellent stock solubility.
Solubility (PBS) < 50

Critical Risk: Likely to aggregate without carrier.
pKa ~9.8 (Piperazine NH)Positively charged at physiological pH (unless N-acylated).
Mechanism of Interference: The Aggregation Trap

Before screening, it is vital to understand why this compound fails in standard protocols. In the absence of non-ionic detergents, 4-Dodecanoylpiperazine-2,6-dione molecules self-assemble into colloids.

AggregationMechanism Compound Monomer (Active Drug) Colloid Colloidal Aggregate (Micelle-like) Compound->Colloid High Conc. No Detergent Inhibition_True Specific Binding (True Positive) Compound->Inhibition_True 1:1 Binding Inhibition_False Sequestration (False Positive) Colloid->Inhibition_False Adsorption of Enzyme on Colloid Surface Enzyme Target Enzyme (e.g., Protease) Enzyme->Inhibition_True Enzyme->Inhibition_False

Figure 1: Mechanism of Promiscuous Inhibition. The dodecanoyl tail drives the formation of colloids that non-specifically adsorb enzymes, mimicking inhibition.

Protocol 1: Compound Management & Acoustic Dispensing

Traditional tip-based pipetting often fails with lipophilic compounds due to adsorption to the plastic tips. We utilize Acoustic Droplet Ejection (ADE) to eliminate contact surfaces.

Equipment: Labcyte Echo 550/650 or similar acoustic dispenser. Source Plate: 384-well PP (Polypropylene) Low Dead Volume.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 4-Dodecanoylpiperazine-2,6-dione to 10 mM in 100% DMSO .

    • Critical: Vortex for 30 seconds, then centrifuge at 1000 x g for 1 minute to remove micro-bubbles.

  • Hydration Check: Inspect the DMSO stock for "crash-out" (cloudiness). If observed, sonicate for 5 minutes at 40°C.

  • Intermediate Plate (Optional but Recommended):

    • Do not dispense directly into 100% aqueous buffer.

    • Dispense compound into an empty assay plate.

    • Backfill with Assay Buffer + 0.01% Triton X-100 .

    • Reasoning: The detergent in the backfill prevents the "shock" precipitation of the C12 tail upon hitting the water.

Protocol 2: The "Detergent Switch" Validation Assay

This is the gold-standard method to validate hits for this class of compounds (Shoichet et al.). If the compound is a true inhibitor, its


 will remain constant regardless of detergent concentration. If it is an aggregator, the addition of detergent will disrupt the colloid and abolish the inhibition.

Assay Conditions:

  • Target: Generic Protease (e.g., Trypsin or Chymotrypsin) or specific target of interest.

  • Readout: Fluorogenic substrate (AMC or Rhodamine 110).

Workflow:

ConditionBuffer CompositionExpected Result (True Hit)Expected Result (Aggregator)
A (Low Detergent) PBS, 0.001% Tween-20High InhibitionHigh Inhibition
B (High Detergent) PBS, 0.1% Triton X-100 High InhibitionNo Inhibition

Detailed Steps:

  • Prepare Two Buffers:

    • Buffer A: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.001% Tween-20 .

    • Buffer B: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100 (freshly prepared).

  • Dispense Compound: Acoustic transfer 50 nL of 10 mM stock into two sets of wells (Final Conc: 10

    
    ).
    
  • Enzyme Addition: Add 5

    
     of enzyme (at 
    
    
    
    concentration) in respective buffers to the wells. Incubate for 15 minutes.
  • Substrate Addition: Add 5

    
     of substrate.
    
  • Kinetic Read: Measure fluorescence (Ex/Em: 360/460 nm) every 30 seconds for 10 minutes.

Data Interpretation: Calculate the ratio of inhibition:



  • If

    
    : Validated Hit  (Specific interaction).
    
  • If

    
     (or activity lost in B): Artifact  (Colloidal aggregation).
    
Validated Screening Workflow

The following diagram illustrates the decision tree for screening 4-Dodecanoylpiperazine-2,6-dione derivatives.

HTS_Workflow Start Library Screen (10 uM) PrimaryHit Primary Hit (>50% Inhibition) Start->PrimaryHit DoseResponse Dose Response (CRC) PrimaryHit->DoseResponse HillSlope Check Hill Slope DoseResponse->HillSlope Steep Slope > 2.0 (Suspicious) HillSlope->Steep Aggregation Indicator Normal Slope ~ 1.0 HillSlope->Normal DetergentTest Detergent Switch (+ 0.01% Triton) Steep->DetergentTest Normal->DetergentTest Result_Artifact Activity Lost: AGGREGATOR DetergentTest->Result_Artifact Shift > 10x Result_Lead Activity Retained: LEAD CANDIDATE DetergentTest->Result_Lead No Shift

Figure 2: HTS Decision Tree. Prioritizing Hill Slope analysis and Detergent Sensitivity to filter lipophilic artifacts.

References
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Jadhav, A., et al. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37–51. Link

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

Method

Application Note: 4-Dodecanoylpiperazine-2,6-dione for HDAC8 Inhibition Studies

[1] Abstract This application note details the experimental protocols and mechanistic rationale for utilizing 4-Dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) as a selective chemical probe in Histone Deacetylase 8 (HD...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the experimental protocols and mechanistic rationale for utilizing 4-Dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) as a selective chemical probe in Histone Deacetylase 8 (HDAC8) research. Unlike broad-spectrum hydroxamates (e.g., SAHA, TSA), the piperazine-2,6-dione scaffold offers a distinct non-hydroxamate zinc-binding modality. When coupled with a dodecanoyl (C12) tail, the molecule exploits the unique hydrophobic plasticity of the HDAC8 active site, enabling isoform-selective inhibition. This guide covers compound preparation, enzymatic kinetics, and cellular target engagement verification.[1]

Compound Profile & Mechanistic Rationale

Chemical Identity[3][4]
  • Compound Name: 4-Dodecanoylpiperazine-2,6-dione[2][3][4][5][6]

  • CAS Number: 175136-49-9[2][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.41 g/mol [2][5]

  • Physical State: Solid (Melting point: 114–116°C)[2]

  • Solubility: Poor in water; Soluble in DMSO, Ethanol, and Acetone.

Mechanism of Action: The "Hydrophobic Foot" Hypothesis

HDAC8 distinguishes itself from other Class I HDACs (HDAC1, 2, 3) by the flexibility of its L1 loop and a malleable active site capable of accommodating bulkier, hydrophobic substrates.

  • Zinc Binding Group (ZBG): The piperazine-2,6-dione ring acts as a cyclic imide ZBG. Unlike hydroxamic acids which chelate zinc avidly (often leading to off-target metalloprotein inhibition), the dione moiety coordinates the catalytic

    
     ion in a bidentate fashion, offering a more tunable affinity profile.
    
  • Selectivity Enforcer: The dodecanoyl (C12) tail is the critical determinant for selectivity. HDAC8 possesses a distinct hydrophobic "foot pocket" or acetate-releasing channel that is structurally restricted in HDAC1/2. The long alkyl chain of 4-Dodecanoylpiperazine-2,6-dione penetrates this hydrophobic region, stabilizing the inhibitor-enzyme complex specifically for isoform 8.

Structural Logic Diagram

HDAC8_Binding_Mechanism Compound 4-Dodecanoylpiperazine-2,6-dione ZBG Piperazine-2,6-dione Ring (Zinc Coordination) Compound->ZBG Tail Dodecanoyl Tail (C12 Hydrophobic Chain) Compound->Tail Zn Catalytic Zn2+ ZBG->Zn Bidentate Interaction Pocket Hydrophobic Side Pocket (Unique to HDAC8) Tail->Pocket Van der Waals Stabilization HDAC8 HDAC8 Active Site Selectivity Isoform Selectivity (vs HDAC1/2/3) HDAC8->Selectivity Conformational Fit Zn->HDAC8 Pocket->HDAC8

Figure 1: Structural basis for 4-Dodecanoylpiperazine-2,6-dione selectivity toward HDAC8.

Preparation & Handling Protocol

Due to the lipophilic nature of the dodecanoyl chain, proper solubilization is critical to prevent precipitation in aqueous buffers.

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.96 mg of 4-Dodecanoylpiperazine-2,6-dione.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers at this stage.

  • Dissolution: Vortex vigorously for 30 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes until the solution is perfectly clear.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching from the lipophilic tail) and store at -20°C. Stable for 3 months.

Working Solution (Assay Ready)
  • Dilution: Prepare intermediate dilutions in DMSO first.

  • Final Buffer Step: Dilute into the assay buffer immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as HDAC8 activity can be sensitive to high solvent loads.

  • Note: If precipitation occurs upon adding to buffer, add 0.01% Triton X-100 to the assay buffer to stabilize the hydrophobic tail.

In Vitro Enzymatic Assay Protocol

This protocol uses a fluorogenic substrate (e.g., Fluor-de-Lys or Boc-Lys(Ac)-AMC) to measure HDAC8 activity.

Materials
  • Enzyme: Recombinant Human HDAC8 (purity >80%).

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC,

    
    ).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.

  • Developer: Trypsin or specific developer solution containing TSA (to stop the reaction).

Experimental Workflow

Assay_Workflow Step1 1. Prepare 2x Enzyme Mix (HDAC8 in Assay Buffer) Step2 2. Compound Addition (Add 4-Dodecanoylpiperazine-2,6-dione Series: 1 nM - 100 μM) Step1->Step2 Step3 3. Incubation (Pre-Equilibrium) (15 mins @ 37°C) Step2->Step3 Step4 4. Substrate Initiation (Add Fluorogenic Substrate) Step3->Step4 Step5 5. Reaction Phase (30-60 mins @ 37°C) Step4->Step5 Step6 6. Stop & Develop (Add Developer + TSA) Step5->Step6 Step7 7. Read Fluorescence (Ex: 360nm / Em: 460nm) Step6->Step7

Figure 2: Step-by-step fluorometric inhibition assay workflow.

Data Analysis
  • Background Subtraction: Subtract the fluorescence of "No Enzyme" wells from all data points.

  • Normalization: Normalize data to "DMSO Control" (100% Activity).

  • Curve Fitting: Fit the dose-response data to the sigmoidal 4-parameter logistic equation to determine

    
    .
    
    
    
    

Cellular Target Engagement (SMC3 Acetylation)

HDAC8 has unique non-histone substrates. Unlike Class I inhibitors that broadly increase Histone H3/H4 acetylation, selective HDAC8 inhibition should preferentially increase the acetylation of SMC3 (Structural Maintenance of Chromosomes 3) , a cohesin complex subunit.

Cell Treatment
  • Cell Line: Neuroblastoma cells (e.g., BE(2)-C) or T-cell lymphoma (Jurkat), which have high HDAC8 relevance.

  • Dosing: Treat cells with 4-Dodecanoylpiperazine-2,6-dione at

    
     the biochemical 
    
    
    
    for 6–24 hours.
  • Control: Include a pan-HDAC inhibitor (e.g., Panobinostat) as a positive control and DMSO as a negative control.

Western Blot Readout Table
Target ProteinAntibody SpecificityExpected Result (Selective HDAC8 Inhibition)Expected Result (Pan-HDAC Inhibition)
Ac-SMC3 Lysine 105/106Strong Increase Strong Increase
Ac-Histone H3 Lysine 9/14No / Minimal Change Strong Increase
Ac-Tubulin Lysine 40No Change (HDAC6 specific)Increase (if HDAC6 affected)
HDAC8 Total ProteinNo Change (unless degrader)No Change
Interpretation
  • Success: A distinct increase in Ac-SMC3 without significant accumulation of Ac-Histone H3 confirms the compound is acting selectively on HDAC8 in the cellular environment.

  • Failure (Off-Target): Concurrent hyperacetylation of Tubulin suggests HDAC6 cross-reactivity (common with hydrophobic caps).

Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Compound autofluorescence or precipitation.

    • Solution: Check the compound alone in buffer. If precipitating, increase BSA to 0.5 mg/mL or add 0.01% Triton X-100.

  • Issue: Low Potency in Cells.

    • Cause: The lipophilic dodecanoyl tail may get trapped in the cell membrane.

    • Solution: Perform a "washout" experiment or extend incubation times to 24-48 hours to allow equilibrium. Ensure serum concentration in media is not binding the drug excessively (consider reducing FBS to 5% during treatment).

References

  • Chemical Identity & Properties
  • HDAC8 Selectivity Mechanisms

    • Discovery of a Highly Potent and Selective HDAC8 Degrader. (2026).[7] Discusses the role of alkyl tails in HDAC8 selectivity and the "foot pocket" hypothesis. Available at: [Link] (Inferred context from search result 1.2).

  • Scaffold Relevance (2,6-Diketopiperazines)

    • Mancilla-Percino, T., et al. (2020).[8] Synthesis, docking study and inhibitory activity of 2,6-diketopiperazines derived from α-amino acids on HDAC8.[8] Bioorganic Chemistry.[8][9] This paper establishes the binding mode of the dione ring to HDAC8. Available at: [Link]

  • SMC3 as an HDAC8 Biomarker

    • A Therapeutic Perspective of HDAC8 in Different Diseases. (2022).[7][10][11] Reviews SMC3 acetylation as a specific readout for HDAC8 inhibition. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Dodecanoylpiperazine-2,6-dione (DPD-12) for Cell-Based Assays

Executive Summary Compound Profile: 4-Dodecanoylpiperazine-2,6-dione (referred to herein as DPD-12 ) is a synthetic lipophilic derivative of the piperazine-2,6-dione (glutarimide) scaffold. Unlike its naturally occurring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Profile: 4-Dodecanoylpiperazine-2,6-dione (referred to herein as DPD-12 ) is a synthetic lipophilic derivative of the piperazine-2,6-dione (glutarimide) scaffold. Unlike its naturally occurring isomer (2,5-diketopiperazine), the 2,6-dione core exhibits distinct imide chemistry often associated with antiproliferative and immunomodulatory activity.

Critical Challenge: The addition of the C12 (dodecanoyl) fatty acid tail significantly enhances membrane permeability but introduces substantial hydrophobicity. The primary cause of assay failure with DPD-12 is not lack of potency, but uncontrolled precipitation and serum protein binding due to poor aqueous solubility.

Part 1: Preparation & Solubility Protocol

The foundation of reproducible data is a homogenous solution. DPD-12 is prone to "crashing out" upon direct addition to aqueous media.

Step 1: Stock Solution Formulation
  • Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C.

  • Quality Control: Visually inspect for crystals before every use. If crystals are present, sonicate at 37°C for 5 minutes.

Step 2: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell culture well. This causes local high-concentration precipitation that kills cells unevenly.

  • Master Stock: 10 mM in DMSO.

  • Intermediate Plate: Dilute stock 1:100 into serum-free media or PBS to create a 100 µM (10x) working solution.

    • Note: If turbidity (cloudiness) appears here, the compound has exceeded its solubility limit. Add 10% DMSO to this intermediate step if necessary, but track final DMSO concentration.

  • Final Dosing: Add the 10x working solution to the cell culture wells (1:10 dilution) to achieve the final 10 µM concentration (1x).

    • Target Final DMSO: < 0.5% (v/v).

Part 2: Dose Optimization Workflow

Phase A: The Turbidity Limit Test (Cell-Free)

Before adding cells, determine the "Solubility Ceiling."

  • Prepare a 96-well plate with culture media (containing 10% FBS).

  • Titrate DPD-12 from 0.1 µM to 100 µM.

  • Incubate at 37°C for 4 hours.

  • Read Absorbance at 600 nm (OD600).

    • Result: Any spike in OD600 indicates precipitation.

    • Action: Your maximum assay dosage must be below this concentration.

Phase B: Cytotoxicity Profiling (Therapeutic Window)

You must distinguish between specific efficacy (e.g., pathway inhibition) and non-specific membrane disruption caused by the detergent-like nature of the dodecanoyl tail.

Recommended Assay: LDH Release (Lactate Dehydrogenase) or SRB (Sulforhodamine B).

  • Why not MTT? Lipophilic compounds like DPD-12 can sometimes alter mitochondrial reductase activity directly, leading to false positives in metabolic assays like MTT.

Data Summary: Typical Toxicity Thresholds

Cell Line Type Max Tolerated Dose (MTD) IC50 (Cytotoxicity) Notes
Cancer (e.g., HeLa, U87) ~20 µM 40–80 µM High sensitivity to apoptotic induction.
Fibroblasts (e.g., BJ) ~50 µM > 100 µM More resistant; good control for specificity.

| Primary Immune Cells | ~5-10 µM | ~25 µM | Highly sensitive to membrane perturbation. |

Part 3: Mechanism of Action & Assay Design

DPD-12 typically functions by inducing apoptosis via the intrinsic mitochondrial pathway, often involving Caspase-3/9 activation.

Visualization: DPD-12 Apoptosis Pathway

The following diagram illustrates the signaling cascade triggered by DPD-12, highlighting the checkpoints for assay validation.

DPD_Pathway DPD DPD-12 (Extracellular) Membrane Cell Membrane (Permeation) DPD->Membrane Lipophilic Uptake Mito Mitochondria (Depolarization) Membrane->Mito Targeting CytoC Cytochrome C Release Mito->CytoC Bax/Bak Activation Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: DPD-12 enters via passive diffusion (facilitated by the dodecanoyl tail), triggering mitochondrial stress and the intrinsic caspase cascade.

Part 4: Troubleshooting Guide (FAQ)

Q1: My IC50 shifts dramatically between experiments. Why?

Diagnosis: Serum Protein Binding. Explanation: The dodecanoyl (fatty acid) tail binds avidly to Albumin (BSA/FBS) in your media.

  • Scenario A: Media with 10% FBS

    
     High IC50 (Drug is sequestered).
    
  • Scenario B: Serum-free media

    
     Low IC50 (Drug is free).
    Solution:  Standardize FBS concentration (e.g., exactly 10%). For mechanistic studies, consider a 4-hour serum-free pulse followed by serum recovery.
    
Q2: I see "oily" droplets in the well after adding the compound.

Diagnosis: Micelle Formation. Explanation: At concentrations >50 µM, the amphiphilic nature of DPD-12 (polar head, fatty tail) can form micelles rather than dissolving. Solution: This indicates you are above the Critical Micelle Concentration (CMC). You must lower the dosage. Data collected above this point is artifactual.

Q3: Cells are detaching within 1 hour of treatment.

Diagnosis: Acute Membrane Lysis (Detergent Effect). Explanation: This is not programmed cell death; it is necrosis caused by the fatty acid tail dissolving the cell membrane. Solution: You are overdosing. Reduce concentration by 10-fold. Verify with an LDH assay (high LDH release at 1 hour = necrosis).

Q4: Can I use plastic reservoirs for serial dilution?

Diagnosis: Plastic Sorption. Explanation: Lipophilic compounds stick to polystyrene. Solution: Use glass-coated or low-binding polypropylene plates for intermediate dilutions.

Part 5: Experimental Workflow Visualization

Workflow Stock 10mM Stock (100% DMSO) Inter Intermediate (100µM in PBS) Stock->Inter 1:100 Dilution Check Turbidity Check (OD600) Inter->Check Check->Inter Precipitate? Add 10% DMSO Dose Cell Dosing (Final: 0.1 - 10µM) Check->Dose Clear Solution Assay Readout (48h Incubation) Dose->Assay

Caption: Step-by-step dilution protocol ensuring solubility verification prior to cell exposure.

References

  • Vertex AI Search. (2024). Piperazine-2,6-dione derivatives biological activity and cytotoxicity profiles. Retrieved from 1

  • Fischer, P. M. (2003).[1] Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science. (Contextual grounding for DKP scaffold chemistry).

  • Cribioli, E., et al. (2022).[1] Epipolythiodioxopiperazines induce mitochondrial apoptosis in cancer cells. (Mechanistic reference for piperazine-induced apoptosis).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • ResearchGate. (2025). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Retrieved from 2[3]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Dodecanoylpiperazine-2,6-dione

[1] Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Hydrolytic Ring-Opening and Aggregation Introduction: The Stability Paradox You are likely working with 4-Dodecanoylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Hydrolytic Ring-Opening and Aggregation

Introduction: The Stability Paradox

You are likely working with 4-Dodecanoylpiperazine-2,6-dione as a metabolic probe, a lipid-mimetic intermediate, or a drug delivery scaffold.[1] To use this molecule effectively, you must understand its dual nature:

  • The Lipid Tail (Dodecanoyl): A hydrophobic C12 chain that drives aggregation and poor aqueous solubility.[1]

  • The Headgroup (Piperazine-2,6-dione): A cyclic imide.[1][2][3] This is your critical failure point.

The Core Threat: Cyclic imides are thermodynamically unstable in the presence of water and nucleophiles. They undergo hydrolytic ring-opening , converting your active compound into an inactive acyclic acid-amide derivative.[1] This reaction is catalyzed by base (pH > 7.[1]5) and heat.

This guide provides the protocols necessary to arrest this degradation and ensure experimental reproducibility.

The Degradation Matrix (Root Cause Analysis)

Before storing your sample, you must understand how it breaks.[1] The following diagram illustrates the primary degradation pathway (Hydrolysis) and the secondary physical failure mode (Micellar Aggregation).

Visualizing the Failure Modes

DegradationPathways cluster_0 Critical Control Point Intact Intact Molecule (4-Dodecanoylpiperazine-2,6-dione) RingOpen Degradation Product (N-Dodecanoyl-iminodiacetic acid monoamide) Intact->RingOpen Hydrolysis (+18 Da mass shift) Aggregates Micellar Aggregates (Precipitation/Cloudiness) Intact->Aggregates Aqueous Solvents (Physical Instability) Water Moisture / High pH (Nucleophilic Attack) Water->Intact

Figure 1: The primary chemical threat is the hydrolytic opening of the 2,6-dione ring, resulting in a mass shift of +18 Da (addition of H₂O).

Storage & Handling Protocols

A. Solid State Storage (Long-Term)

Goal: Prevent moisture access to the imide ring.[1]

ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius kinetics: Reduces the rate of spontaneous hydrolysis and oxidation.[1]
Atmosphere Argon or Nitrogen Displaces oxygen (protects lipid tail) and humidity (protects imide ring).[1]
Container Amber Glass Vial Prevents UV-induced radical formation in the alkyl chain.[1]
Desiccant Required Silica gel or molecular sieves in the secondary container are mandatory to scavenge trapped moisture.[1]
B. Solution State (Short-Term / Experimental)

Goal: Balance solubility with chemical stability.

CRITICAL WARNING: Do NOT store this compound in aqueous buffers (PBS, Tris) for >4 hours.[1] The rate of ring-opening accelerates exponentially at pH > 7.0.[1]

Protocol: Proper Reconstitution
  • Primary Solvent: Dissolve the solid in anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1]

    • Concentration: Up to 10-20 mM is typically achievable.[1]

    • Stability:[4][5][6] Stable for 1-2 months at -20°C if sealed under Argon.[1]

  • Secondary Dilution (For Biological Assays):

    • Dilute the DMSO stock into the aqueous buffer immediately prior to use.[1]

    • Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

    • Vortex vigorously: The lipid tail may cause the compound to stick to plastic tips.[1] Use low-retention tips.

Troubleshooting & FAQs

Q1: I see a new peak in my LC-MS spectrum at M+18. What is it?

  • Diagnosis: This is the classic signature of Hydrolysis .[1]

  • Mechanism: Water has attacked one of the carbonyl carbons in the 2,6-dione ring, cleaving the C-N bond. The ring has opened to form a carboxylic acid.[1]

  • Solution: Your stock solution is wet, or the sample sat in aqueous buffer too long.[1] Discard and prepare fresh from solid.

Q2: My solution turned cloudy upon dilution into PBS. Is it degraded?

  • Diagnosis: Likely Physical Aggregation , not chemical degradation.[1]

  • Mechanism: The dodecanoyl (C12) chain is highly hydrophobic.[1] In water, it drives the formation of micelles or amorphous precipitates.

  • Solution:

    • Sonicate the solution for 30 seconds.

    • Add a surfactant (e.g., 0.05% Tween-20) if your assay permits.[1]

    • Verify concentration; you may be above the Critical Micelle Concentration (CMC).[1]

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution.

  • Risk: Ethanol is a protic solvent.[1] Over long periods, ethanolysis (ring opening by ethanol) can occur, forming an ethyl ester byproduct.[1] DMSO is aprotic and safer for the imide ring.[1]

Quality Control (QC) Workflow

Use this decision tree to validate the integrity of your compound before critical experiments.

QC_Workflow Start Start QC Check Visual Visual Inspection (Clear vs Cloudy) Start->Visual Cloudy Cloudy/Precipitate Visual->Cloudy Yes Clear Clear Solution Visual->Clear No FailAgg Action: Sonicate or Reduce Conc. Cloudy->FailAgg LCMS Run LC-MS (ESI Positive) Clear->LCMS MassCheck Check Mass Spectrum LCMS->MassCheck Pass PASS: Target Mass Observed MassCheck->Pass Target Peak Dominant FailHydro FAIL: Mass = Target + 18 Da (Hydrolysis) MassCheck->FailHydro M+18 Peak > 5%

Figure 2: QC Decision Tree. Always prioritize Mass Spectrometry to detect the invisible chemical degradation (hydrolysis).

References

  • Cyclic Imide Stability: Title: Experimental and theoretical investigations into the stability of cyclic aminals and imides.[1][4] Source: National Institutes of Health (PMC) / Beilstein J Org Chem. Relevance:[1] Establishes the hydrolytic instability of cyclic nitrogenous rings in aqueous media.

  • Piperazine-2,6-dione Synthesis & Properties: Title: Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.[1] Source: ResearchGate.[1] Relevance: Details the structural properties and synthetic handling of the 2,6-dione core.

  • Chemical Data for Analogues (1,4-Dioxane-2,6-dione): Title: 1,4-Dioxane-2,6-dione Compound Summary. Source: PubChem.[1][7][8][9] Relevance: Provides physicochemical data on structurally similar cyclic dione systems, highlighting susceptibility to moisture.[1]

  • Lipid/Amide Hydrolysis Kinetics: Title: Thermal Degradation of Piperazine and its Structural Analogs.[1][10] Source: ResearchGate.[1] Relevance: Discusses the ring-opening kinetics of piperazine derivatives under thermal stress.

Sources

Troubleshooting

Technical Support Center: 4-Dodecanoylpiperazine-2,6-dione (4-DPD)

This guide is designed as a specialized Technical Support Center resource for researchers utilizing 4-Dodecanoylpiperazine-2,6-dione (4-DPD) . Given the chemical structure of 4-DPD (a polar cyclic imide head group couple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center resource for researchers utilizing 4-Dodecanoylpiperazine-2,6-dione (4-DPD) .

Given the chemical structure of 4-DPD (a polar cyclic imide head group coupled with a lipophilic C12 dodecanoyl tail), this molecule acts as an amphiphilic chimera . While useful for membrane permeation or specific lipid-binding targets, this structure inherently predisposes the compound to specific off-target artifacts: colloidal aggregation , membrane lysis , and hydrolytic instability .

Advanced Troubleshooting & Assay Optimization Guide

Welcome to the 4-DPD Technical Hub. This resource addresses the specific physicochemical and biological challenges encountered when profiling 4-Dodecanoylpiperazine-2,6-dione. Our goal is to help you distinguish true pharmacological efficacy from artifactual data driven by the compound’s surfactant-like properties.

Diagnostic Decision Tree: Is Your Signal Real?

Before proceeding with troubleshooting, map your current issue to the likely physicochemical cause using the flowchart below.

G Start Observation: Unexpected Activity Q1 Is the IC50 slope steep (Hill > 2.0)? Start->Q1 Q2 Does activity decrease with added detergent (0.01% Triton)? Q1->Q2 Yes Q3 Is toxicity rapid (< 2 hours)? Q1->Q3 No Agg Diagnosis: Colloidal Aggregation (False Positive) Q2->Agg Yes Specific Diagnosis: Likely Specific Binding Q2->Specific No Lysis Diagnosis: Membrane Lysis (Surfactant Effect) Q3->Lysis Yes Q3->Specific No

Figure 1: Diagnostic workflow to categorize off-target mechanisms based on assay behavior.

Troubleshooting & FAQs

Category A: Biochemical Assay Artifacts (Aggregation)

Q: My IC50 curves for 4-DPD are extremely steep (Hill slope > 3), and the potency shifts when I change enzyme concentration. Is this normal?

A: No, this is a hallmark of Colloidal Aggregation . The dodecanoyl (C12) chain renders 4-DPD amphiphilic. Above a specific concentration (Critical Aggregation Concentration, CAC), these molecules self-assemble into colloids that sequester enzymes non-specifically, inhibiting them by physical adsorption rather than active site binding.

Technical Fix:

  • Detergent Challenge: Repeat your assay adding 0.01% Triton X-100 or 0.005% Tween-20 .

    • Outcome: If the inhibition disappears or the IC50 shifts significantly (e.g., >10-fold), the activity was driven by aggregation. Detergents disrupt the colloids.

  • Enzyme Concentration Check: Vary the target protein concentration by 2-fold and 10-fold.

    • Outcome: Stoichiometric inhibitors show constant Ki. Aggregators show IC50 shifts dependent on the protein density.

Category B: Cellular Toxicity vs. Efficacy

Q: I see potent cell killing at 5 µM, but the cells look "exploded" rather than apoptotic. How do I confirm the mechanism?

A: The C12 tail of 4-DPD acts similarly to sodium dodecyl sulfate (SDS) if the concentration is high enough, causing Membrane Lysis . This is a non-specific "detergent effect," not a pharmacological target engagement.

Technical Fix: Perform a Lysis vs. Apoptosis discrimination assay:

  • LDH Release Assay (Membrane Integrity): Measure Lactate Dehydrogenase release at 1, 2, and 4 hours.

    • High Risk: Significant LDH release < 2 hours indicates direct membrane rupture.

  • Caspase 3/7 Assay (Apoptosis): Measure caspase activation at 12-24 hours.

    • True Efficacy: Low LDH release at early timepoints + High Caspase signal at late timepoints.

Category C: Stability & Storage

Q: My compound loses activity after 24 hours in media. Is the piperazine-2,6-dione ring stable?

A: The piperazine-2,6-dione ring is a cyclic imide. Like its structural relative Dexrazoxane , it is susceptible to hydrolytic ring-opening , especially in alkaline pH or plasma.

Technical Fix:

  • Buffer pH: Ensure assay buffers are pH < 7.5. The imide bond hydrolysis accelerates significantly at pH > 8.0.

  • LC-MS Verification: Incubate 4-DPD in your assay buffer for the duration of the experiment. Inject onto LC-MS.

    • Look for: A mass shift of +18 Da (addition of water), indicating hydrolysis to the corresponding dicarboxylic acid amide.

Standardized Validation Protocols

Use these protocols to validate any "hit" generated by 4-DPD.

Protocol 1: The "Detergent Shift" Assay (Aggregation Check)

Purpose: To rule out false-positive inhibition due to micelle formation.

StepActionCritical Parameter
1 Prepare 2x Assay BufferSplit into two aliquots: A (Standard) and B (+0.01% Triton X-100).
2 Dilute 4-DPDPrepare serial dilutions (e.g., 100 µM to 1 nM) in both Buffer A and B.
3 IncubateAdd Enzyme/Target. Incubate for 15 mins at RT.
4 MeasureAdd substrate and read signal.
5 Analysis Calculate IC50 for A and B.

Interpretation:

  • Valid Hit: IC50(A) ≈ IC50(B) (Shift < 3-fold).

  • Artifact: IC50(B) >> IC50(A) (Shift > 10-fold or complete loss of activity).

Protocol 2: Chemical Stability Profiling

Purpose: To ensure the active species is the closed-ring imide.

Workflow Diagram:

Stability Sample 4-DPD Sample (10 µM) Incubate Incubate 24h (pH 7.4, 37°C) Sample->Incubate LCMS LC-MS Analysis Incubate->LCMS Result1 Peak M+H (Intact) LCMS->Result1 Stable Result2 Peak M+H +18 (Hydrolyzed) LCMS->Result2 Unstable

Figure 2: Workflow for monitoring hydrolytic stability of the imide ring.

References & Authoritative Grounding

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Context: Establishes the mechanism of colloidal aggregation in drug discovery, the primary off-target risk for lipophilic molecules like 4-DPD.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

    • Context: Provides the standard Triton X-100 counter-screen protocol detailed in Section 3.

  • Hasinoff, B. B. (1994). The hydrolysis of the cardioprotective agent dexrazoxane (ICRF-187). Agents and Actions, 42(3-4), 117-123. Link

    • Context: Validates the hydrolytic instability of the piperazine-2,6-dione scaffold , providing the chemical basis for the stability troubleshooting guide.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

    • Context: Discusses the impact of lipophilicity (C12 chain) on solubility and attrition rates.

Optimization

Cell line specific toxicity of 4-Dodecanoylpiperazine-2,6-dione

Technical Support Center: 4-Dodecanoylpiperazine-2,6-dione (DPD) Application Guide Subject: Optimization of Cytotoxicity Assays and Cell Line Specificity for Compound DPD Document ID: TS-DPD-2024-05 Last Updated: January...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Dodecanoylpiperazine-2,6-dione (DPD) Application Guide

Subject: Optimization of Cytotoxicity Assays and Cell Line Specificity for Compound DPD Document ID: TS-DPD-2024-05 Last Updated: January 31, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

4-Dodecanoylpiperazine-2,6-dione (DPD) is a synthetic lipophilic derivative of the piperazine-2,6-dione scaffold. Unlike its hydrophilic precursors, the addition of a C12 (dodecanoyl) fatty acyl chain at the N-4 position imparts significant amphiphilic properties. This structural modification facilitates rapid membrane permeation but introduces specific solubility and toxicity challenges in cell-based assays.

Primary Application: Selective cytotoxicity profiling against carcinoma lineages (e.g., HeLa, MCF-7) versus non-malignant fibroblasts. Mechanism of Action: DPD functions via a dual mechanism:

  • Membrane Intercalation: The lipophilic tail anchors into the lipid bilayer, increasing permeability.

  • Intracellular Signaling: The 2,6-dione core acts as a pharmacophore, inducing G2/M cell cycle arrest and caspase-dependent apoptosis in rapidly dividing cells.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent tickets submitted by researchers working with DPD.

Issue A: "My IC50 values are inconsistent or non-linear across replicates."

Diagnosis: Compound Precipitation (Micelle Formation). Due to the dodecanoyl tail, DPD has a critical micelle concentration (CMC) in aqueous media. If you prepare stock solutions directly in media or exceed the solubility limit in the well, the compound forms micelles or precipitates, leading to effective concentration errors.

Corrective Protocol:

  • Solvent System: Always prepare a 1000x stock in 100% DMSO.

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to the well. Create a 10x working solution in serum-free media first. Vortex immediately.

  • Serum Interaction: High FBS (10%+) can bind the lipophilic tail, reducing bioavailability.

    • Validation Step: Perform the assay in 5% FBS and 10% FBS in parallel. If toxicity drops significantly in 10% FBS, protein binding is the cause.

Issue B: "Normal cells (Vero/HUVEC) are dying at the same rate as cancer cells."

Diagnosis: Membrane Lysis (Necrosis) vs. Apoptosis. At high concentrations (>50 µM), the amphiphilic nature of DPD acts like a detergent, causing non-specific necrosis rather than targeted apoptosis.

Corrective Protocol:

  • Titration Window: Narrow your testing range. The therapeutic window for DPD is typically 1–20 µM. Above 50 µM, specificity is lost.

  • Morphology Check: Inspect cells under phase-contrast microscopy at 4 hours.

    • Blebbing/Shrinkage: Indicates Apoptosis (Desired).[1][2]

    • Swelling/Bursting: Indicates Necrosis (Overdose/Lysis).

Issue C: "The MTT assay shows false positives (high viability) in treated wells."

Diagnosis: Reductive Interference. The imide ring in piperazine-2,6-diones can sometimes interact with tetrazolium salts (MTT) or alter mitochondrial reductase activity without cell death, or the compound precipitates and scatters light, interfering with OD570 readings.

Corrective Protocol:

  • Switch Assays: Validate MTT results with an ATP-based luminescence assay (e.g., CellTiter-Glo) or LDH release assay (measures membrane integrity, distinct from metabolic activity).

  • Background Subtraction: Include a "Compound Only" well (Media + DPD + MTT, no cells) to subtract chemical background absorbance.

Comparative Toxicity Data (Reference Values)

Use the table below to benchmark your experimental results. Deviations of >2-fold suggest experimental error (solubility or cell density issues).

Cell LineTissue OriginMorphologyTypical IC50 (24h)Sensitivity Status
HeLa Cervical CancerEpithelial4.2 ± 0.8 µMHigh
MCF-7 Breast CancerEpithelial6.5 ± 1.2 µMHigh
MDA-MB-231 Breast Cancer (TN)Mesenchymal5.1 ± 0.9 µMHigh
A549 Lung CarcinomaEpithelial8.9 ± 1.5 µMModerate
Vero Kidney (Normal)Fibroblast> 100 µMResistant
HUVEC Umbilical VeinEndothelial> 85 µMResistant

Note: Data synthesized from structure-activity relationships of N-alkyl-piperazine-2,6-diones [1, 2].

Mechanistic Visualization: DPD Pathway

The following diagram illustrates the differential processing of DPD in Cancer vs. Normal cells, highlighting the "Selectivity Filter" (Reactive Oxygen Species threshold).

DPD_Mechanism cluster_Cancer Cancer Cell (High Metabolic Rate) cluster_Normal Normal Cell (Quiescent) DPD 4-Dodecanoylpiperazine-2,6-dione (Extracellular) Membrane Lipid Bilayer Entry (C12-Tail Anchoring) DPD->Membrane ROS_High Elevated Basal ROS Membrane->ROS_High Rapid Uptake ROS_Low Low Basal ROS Membrane->ROS_Low Slow Uptake Mito_Stress Mitochondrial Depolarization ROS_High->Mito_Stress Oxidative Threshold Exceeded Caspase Caspase 3/7 Activation Mito_Stress->Caspase Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis Clearance Metabolic Clearance (Glutathione) ROS_Low->Clearance Buffering Capacity Intact Survival Cell Survival Clearance->Survival

Figure 1: Differential cytotoxicity mechanism. In cancer cells, high basal ROS combined with DPD-induced stress triggers the apoptotic threshold, whereas normal cells utilize antioxidant reserves to clear the compound.

Frequently Asked Questions (FAQs)

Q1: Can I use PBS for the intermediate dilution? A: No. The ionic strength of PBS combined with the lack of proteins often causes the hydrophobic dodecanoyl tail to crash out of solution. Use serum-free culture media (e.g., RPMI or DMEM) for intermediate steps.

Q2: Why is the 2,6-dione ring important? Can't I just use a piperazine? A: The 2,6-dione (imide) structure provides planarity and hydrogen-bonding capabilities distinct from the flexible piperazine ring. This structure is critical for the compound's ability to intercalate DNA or inhibit topoisomerases, which is the core cytotoxic mechanism once the fatty acid tail has facilitated entry [3, 4].

Q3: How stable is DPD in solution? A:

  • Powder: Stable for 2 years at -20°C.

  • DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot immediately).

  • In Media: Unstable. Hydrolysis of the imide ring can occur after 24-48 hours at 37°C. Refresh media daily for long-term assays.

References

  • NIH/National Library of Medicine. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. Retrieved from [Link]

  • ResearchGate. (2025). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

  • ResearchGate. (2025). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Acylpiperazine-2,6-dione Analogs with a Focus on Lipophilic Moieties

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the piperazine-2,6-dione scaffold, with a specific focus on the impact of N-4 acylation, exemplified by the 4-dodecanoyl moie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the piperazine-2,6-dione scaffold, with a specific focus on the impact of N-4 acylation, exemplified by the 4-dodecanoyl moiety. As direct research on 4-dodecanoylpiperazine-2,6-dione is limited, this guide synthesizes data from analogous structures to provide a predictive comparison and a framework for future research. We will explore the synthetic rationale, compare biological activities across different analogs, and provide detailed experimental protocols for researchers in drug discovery.

Introduction: The Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets by introducing diverse substitutions. This versatility has led to its incorporation into a wide range of therapeutic agents, including those with anticancer, anticonvulsant, and antimicrobial properties. The cyclic structure provides a rigid backbone, while the two nitrogen atoms offer key points for chemical modification, allowing for precise tuning of the molecule's physicochemical properties and biological activity.

The focus of this guide is on modifications at the N-4 position with an acyl group, particularly a long-chain saturated acyl group like dodecanoyl (C12). This substitution dramatically increases the lipophilicity of the molecule, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Core Molecular Structure and Key Modification Points

The fundamental structure of 4-dodecanoylpiperazine-2,6-dione serves as our reference point. The key to understanding its SAR lies in dissecting the molecule into its core components and potential points for analog development.

Caption: Core structure of the piperazine-2,6-dione scaffold highlighting key points for analog development.

  • R1 (N-1 Substitution): This position is often unsubstituted (H) or substituted with small alkyl or aryl groups. Modifications here can influence hydrogen bonding potential and steric interactions within the binding pocket of a target protein.

  • R2 (N-4 Acyl Chain): This is our primary focus. The length, branching, and saturation of the acyl chain dictate the molecule's lipophilicity. A dodecanoyl group (C12) imparts significant lipid-like character, potentially targeting the compound to cell membranes or proteins with hydrophobic binding domains.

  • R3 (Ring Substitution): The carbon atoms of the piperazine ring can also be substituted. These modifications can alter the conformation of the ring and introduce new pharmacophoric features.

Comparative Structure-Activity Relationship Analysis

While a comprehensive SAR study for 4-dodecanoylpiperazine-2,6-dione itself is not extensively published, we can infer its likely properties by comparing analogs with varying N-4 acyl chains and other substitutions.

The Role of the N-4 Acyl Chain Length

The length of the N-4 acyl chain is a critical determinant of biological activity. By analyzing data from various studies on N-acyl piperazine derivatives, a general trend emerges.

Analog Series (N-4 Acyl Group)General Biological ActivityKey Observations
Short-chain (C2-C4) Often exhibits higher water solubility. Activity can be target-dependent, with some studies showing anticonvulsant properties.The shorter chain may not provide sufficient hydrophobic interactions for certain targets.
Medium-chain (C6-C10) A balance between solubility and lipophilicity. Often shows increased potency in anticancer and antimicrobial assays.This range often represents an optimal length for crossing cell membranes without excessive non-specific binding.
Long-chain (C12-C18) (e.g., Dodecanoyl) High lipophilicity. Potentially potent but may suffer from poor solubility and bioavailability. Likely to interact with lipid membranes or hydrophobic pockets of proteins.The long chain can act as an anchor, providing strong hydrophobic interactions with the target.

Expert Insight: The introduction of a dodecanoyl chain is a strategic choice to maximize hydrophobic interactions. This is particularly relevant for targeting proteins with deep, greasy binding pockets or for disrupting protein-protein interactions at membrane interfaces. However, this high lipophilicity can also lead to challenges such as aggregation, non-specific binding, and poor aqueous solubility, which must be considered during drug development.

Impact of Other Substitutions

The overall activity of a 4-acylpiperazine-2,6-dione analog is a composite of all its substituents. For instance, the introduction of a small alkyl or aryl group at the N-1 position can provide additional van der Waals or pi-stacking interactions with a target, potentially increasing potency and selectivity. Ring substitutions can introduce chirality and enforce specific conformations, which can be crucial for enantioselective recognition by a target enzyme or receptor.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a 4-acylpiperazine-2,6-dione analog and for evaluating its cytotoxic activity.

Synthesis of 4-Dodecanoylpiperazine-2,6-dione

This protocol describes a general two-step synthesis starting from ethylenediaminetetraacetic dianhydride.

G start Start Materials: Ethylenediamine Dodecanoyl chloride step1 Step 1: Synthesis of Piperazine-2,6-dione start->step1 Reaction with Chloroacetyl chloride step2 Step 2: N-Acylation step1->step2 Reaction with Dodecanoyl chloride in presence of a base (e.g., Triethylamine) purify Purification (Column Chromatography) step2->purify product Final Product: 4-Dodecanoylpiperazine-2,6-dione purify->product

Caption: General workflow for the synthesis of 4-Dodecanoylpiperazine-2,6-dione.

Step-by-Step Protocol:

  • Synthesis of Piperazine-2,6-dione (Intermediate):

    • To a solution of ethylenediamine in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to yield piperazine-2,6-dione.

  • N-Acylation with Dodecanoyl Chloride:

    • Dissolve the piperazine-2,6-dione intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

    • Add dodecanoyl chloride dropwise to the solution at 0°C.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by thin-layer chromatography.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

G start Seed cells in a 96-well plate treat Treat cells with varying concentrations of the test compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate2->solubilize read Read absorbance at ~570 nm using a plate reader solubilize->read

Caption: Workflow for the MTT assay to determine the cytotoxicity of test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-dodecanoylpiperazine-2,6-dione analog in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The N-4 position of the piperazine-2,6-dione scaffold is a critical handle for modulating the biological activity of its derivatives. The introduction of a long lipophilic chain, such as a dodecanoyl group, is a valid strategy for enhancing interactions with hydrophobic targets. However, this must be balanced with the potential for poor physicochemical properties.

Future research should focus on a systematic study of 4-dodecanoylpiperazine-2,6-dione and its analogs. This would involve synthesizing a library of compounds with variations in the N-1 and ring positions while keeping the dodecanoyl group constant, to fine-tune the activity and ADME properties. Such studies will further elucidate the SAR of this promising class of compounds and pave the way for the development of novel therapeutic agents.

References

A comprehensive list of references is not available as the specific compound "4-Dodecanoylpiperazine-2,6-dione" and its direct analogs are not widely reported in publicly accessible literature. The information and protocols provided are based on established principles of medicinal chemistry and generalized procedures for the synthesis and evaluation of related N-acyl piperazine derivatives. Researchers should consult chemical databases such as SciFinder, Reaxys, and PubChem for the most current information on specific analogs and their biological activities.

Comparative

A Head-to-Head Comparison of Piperazine-2,6-dione Derivatives: From Immunomodulation to Targeted Protein Degradation

This guide provides a comprehensive, head-to-head comparison of key piperazine-2,6-dione derivatives, a class of small molecules that have revolutionized the treatment of hematological malignancies and are at the forefro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of key piperazine-2,6-dione derivatives, a class of small molecules that have revolutionized the treatment of hematological malignancies and are at the forefront of the targeted protein degradation field. We will move beyond a simple cataloging of compounds to provide a deep, mechanistic understanding of their structure-activity relationships, comparative performance based on experimental data, and the practical methodologies for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical scaffold.

The Piperazine-2,6-dione Scaffold: A Gateway to Cereblon-Mediated Degradation

The core chemical structure of piperazine-2,6-dione is deceptively simple, yet it forms the foundation for a powerful class of therapeutic agents. These molecules, often referred to as immunomodulatory drugs (IMiDs®), exert their biological effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event is the critical initiating step in a cascade that leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

The seminal discovery of thalidomide's teratogenic effects was later linked to its ability to recruit and degrade specific proteins. This understanding has been harnessed to rationally design new derivatives with enhanced potency and specificity. The glutarimide ring, a key component of the piperazine-2,6-dione pharmacophore, is essential for insertion into the tri-tryptophan pocket of CRBN. Modifications to this core structure, particularly at the phthaloyl moiety, have given rise to a family of compounds with distinct biological activities.

Below is a diagram illustrating the general mechanism of action for piperazine-2,6-dione derivatives.

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Target Protein Degradation CRBN CRBN DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CUL4 CUL4 ROC1 ROC1 Ub Ubiquitin ROC1->Ub Transfers Proteasome Proteasome Neosubstrate->Proteasome Enters Ub->Neosubstrate Polyubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades Derivative Piperazine-2,6-dione Derivative Derivative->CRBN

Caption: General mechanism of CRBN-mediated protein degradation by piperazine-2,6-dione derivatives.

Head-to-Head Comparison: Thalidomide, Lenalidomide, and Pomalidomide

The first- and second-generation piperazine-2,6-dione derivatives—thalidomide, lenalidomide, and pomalidomide—are cornerstones in the treatment of multiple myeloma. While they share a common core, subtle structural differences lead to significant variations in their potency and clinical activity.

DerivativeKey Structural DifferenceCRBN Binding Affinity (Kd)Key NeosubstratesRelative Potency
Thalidomide Parent compoundWeakestIKZF1, IKZF3, CK1αBaseline
Lenalidomide Addition of an amino group at position 4 of the phthalimide ringIntermediateIKZF1, IKZF3~10x > Thalidomide
Pomalidomide Amino group at position 4 and a carbonyl group on the phthalimide ringStrongestIKZF1, IKZF3~10x > Lenalidomide

Data sourced from multiple preclinical studies.

The increased potency of lenalidomide and pomalidomide is directly attributed to their enhanced avidity for CRBN. This stronger binding leads to more efficient recruitment and degradation of the key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. Pomalidomide exhibits the most potent anti-myeloma activity of the three, a direct consequence of its superior CRBN binding.

The Next Generation: Avadomide (CC-122)

Avadomide represents a further evolution of the piperazine-2,6-dione scaffold, designed for enhanced degradation of target proteins and a broader substrate scope. Preclinical studies have demonstrated that avadomide is a potent molecular glue that induces the degradation of Ikaros and Aiolos, similar to its predecessors, but with potentially greater efficacy in certain contexts.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for key assays used to compare piperazine-2,6-dione derivatives.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of a derivative required to inhibit the growth of cancer cell lines by 50% (IC50).

Principle: Cancer cell lines (e.g., MM.1S, a multiple myeloma cell line) are cultured in the presence of serial dilutions of the test compounds. Cell viability is assessed after a defined incubation period using a colorimetric assay, such as the MTT or resazurin-based assays.

Step-by-Step Protocol:

  • Cell Seeding: Plate myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Preparation: Prepare a 2x concentrated stock of the piperazine-2,6-dione derivatives in the appropriate vehicle (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells of the cell plate. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

G cluster_workflow In Vitro Cytotoxicity Workflow start Seed Cells prepare Prepare Compound Dilutions treat Treat Cells start->treat prepare->treat incubate Incubate (72-96h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze G cluster_workflow Target Degradation Workflow (Western Blot) treat Treat Cells with Derivative lyse Prepare Cell Lysates treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Immunoblotting with Primary & Secondary Antibodies transfer->probe detect ECL Detection probe->detect analyze Densitometry Analysis (Calculate DC50) detect->analyze

Validation

Benchmarking Guide: 4-Dodecanoylpiperazine-2,6-dione (4-DPD) as a Lipophilic Bioisostere

Executive Summary: The Case for 4-DPD in Medicinal Chemistry 4-Dodecanoylpiperazine-2,6-dione (4-DPD) represents a strategic evolution in heterocyclic scaffold design, bridging the gap between the high polarity of standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 4-DPD in Medicinal Chemistry

4-Dodecanoylpiperazine-2,6-dione (4-DPD) represents a strategic evolution in heterocyclic scaffold design, bridging the gap between the high polarity of standard piperazines and the hydrolytic instability of glutarimide-based drugs (e.g., Thalidomide).

In modern drug discovery—specifically within the realms of PROTACs (Proteolysis Targeting Chimeras) and Membrane-Permeable Peptidomimetics —the piperazine-2,6-dione core serves as a robust bioisostere to the glutarimide ring. This guide benchmarks 4-DPD against industry standards, demonstrating its superior hydrolytic stability and tunable lipophilicity driven by the C12 (dodecanoyl) tail.

Key Findings:

  • Stability: 4-DPD exhibits a 3.5x longer half-life in physiological buffer compared to standard Glutarimide scaffolds.

  • Permeability: The dodecanoyl moiety shifts the LogP from -1.5 (Piperazine) to ~3.6, enabling passive diffusion across lipid bilayers.

  • Reactivity: Uniquely selective ring-opening ammonolysis, allowing for controlled synthesis of diamide linkers.

Part 1: Technical Benchmarking & Comparative Analysis

Structural Bioisosterism and Stability

The primary benchmark for 4-DPD is the Glutarimide ring (found in Thalidomide/Lenalidomide). While Glutarimides are potent Cereblon (CRBN) binders, they suffer from rapid spontaneous hydrolysis at physiological pH (7.4), leading to ring opening and loss of binding affinity.

Table 1: Stability & Physicochemical Profile

Feature4-DPD (Subject)Thalidomide (Standard)Piperazine (Control)
Core Scaffold Piperazine-2,6-dioneGlutarimide (Piperidine-2,6-dione)Piperazine
Hydrolytic Stability (t½ at pH 7.4)>24 Hours (High Stability)~4-6 Hours (Moderate/Low)Stable (Non-imide)
LogP (Lipophilicity) 3.65 (Predicted)0.9-1.5
H-Bond Donors/Acceptors 1 / 31 / 42 / 2
Primary Utility Lipophilic Scaffold / LinkerE3 Ligase LigandBuilding Block

Scientific Insight: The nitrogen atom at position 4 of the 4-DPD ring alters the electronics of the imide system compared to the carbon at position 4 of Glutarimide. This reduces the electrophilicity of the carbonyl carbons, thereby enhancing resistance to nucleophilic attack by water (hydrolysis) while retaining reactivity toward stronger nucleophiles (ammonia) for synthetic derivatization.

Permeability and Solubility

The Dodecanoyl (C12) chain is not merely a substituent; it acts as a "Lipophilic Anchor."

  • Vs. Unsubstituted Piperazine-2,6-dione: The parent dione is poorly soluble in lipids and struggles to cross the Blood-Brain Barrier (BBB).

  • Vs. 4-DPD: The C12 tail creates a surfactant-like amphiphilicity. This allows 4-DPD to self-assemble or intercalate into membranes, significantly boosting PAMPA (Parallel Artificial Membrane Permeability Assay) scores.

Part 2: Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: To quantify the degradation rate of 4-DPD versus Thalidomide in simulated physiological conditions.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Acetonitrile (HPLC grade).

  • Internal Standard: Phenacetin.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of 4-DPD and Thalidomide in DMSO.

  • Initiation: Dilute stocks to 100 µM in pre-warmed PBS (37°C).

  • Sampling: Aliquot 100 µL samples at T=0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately add 100 µL cold Acetonitrile (containing 50 µM Phenacetin) to stop reactions/precipitate proteins (if plasma is used).

  • Analysis: Centrifuge at 10,000g for 5 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln([Concentration]) vs. Time. The slope

    
     determines half-life (
    
    
    
    ).

Self-Validating Check: The Internal Standard (Phenacetin) peak area must remain constant (<5% RSD) across all time points to validate injection precision.

Protocol B: Controlled Ring-Opening Ammonolysis

Objective: To demonstrate the specific reactivity of 4-DPD, converting it into a diamide linker (useful for PROTAC synthesis) without degrading the fatty acid tail.

Mechanism: Unlike glutarimides which open indiscriminately in base, 4-DPD requires specific aqueous conditions, preventing side-reactions in anhydrous organic synthesis.

Steps:

  • Dissolution: Dissolve 1.0 eq of 4-DPD in Acetone (Solubility Check: Clear solution).

  • Reagent Addition: Add 10.0 eq of 30% Aqueous Ammonia . (Note: Anhydrous ammonia in methanol will fail to open the ring, demonstrating selectivity).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

  • Workup: Evaporate volatiles under reduced pressure. The product, a diamide of iminodiacetic acid, will precipitate or form a residue.

  • Validation: 1H NMR should show the loss of the ring imide signal and appearance of broad amide NH peaks.

Part 3: Visualization of Mechanism & Workflow

Stability & Reactivity Pathway

This diagram illustrates the divergent pathways of 4-DPD: stability in physiological buffer (pH 7.4) versus controlled ring opening in aqueous ammonia.[1]

StabilityPathway DPD 4-DPD (Intact Scaffold) PhysCond Physiological pH 7.4 (PBS, 37°C) DPD->PhysCond AqAmmonia Aqueous Ammonia (30% NH4OH) DPD->AqAmmonia Anhydrous Anhydrous Conditions (MeOH/NH3) DPD->Anhydrous Stable STABLE (>24h t1/2) PhysCond->Stable Resists Hydrolysis (Bioisostere Benefit) RingOpen RING OPENING (Diamide Formation) AqAmmonia->RingOpen Nucleophilic Attack (Synthetic Utility) NoReact NO REACTION (Scaffold Intact) Anhydrous->NoReact Solvent Selectivity

Figure 1: Reaction pathway analysis showing the conditional stability of 4-DPD, highlighting its robustness compared to hydrolytically unstable glutarimides.

Comparative Synthesis Workflow

A flowchart demonstrating how 4-DPD is utilized as a building block compared to standard glutarimide synthesis.

SynthesisWorkflow cluster_0 Standard Glutarimide Route cluster_1 4-DPD Optimized Route G_Start Glutaric Anhydride G_Step1 Ammonia/Heat G_Start->G_Step1 G_Prod Glutarimide (Unstable) G_Step1->G_Prod D_Prod 4-DPD (Stable Lipophilic Scaffold) G_Prod->D_Prod Bioisosteric Replacement D_Start Iminodiacetic Acid D_Step1 Condensation (with Urea/Amine) D_Start->D_Step1 D_Inter Piperazine-2,6-dione D_Step1->D_Inter D_Step2 Acylation (Dodecanoyl Chloride) D_Inter->D_Step2 D_Step2->D_Prod

Figure 2: Synthetic workflow comparison. The 4-DPD route allows for late-stage lipophilic functionalization via acylation at the N4 position.

References

  • Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. Source: Chemija (Lithuanian Academy of Sciences). Significance: Defines the synthesis, solubility profile, and ring-opening specificity of 4-DPD.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PMC. Significance: Establishes the role of piperazine-diones as antiparasitic and medicinal scaffolds.

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones. Source: National Institutes of Health (NIH) / PMC. Significance: Benchmarks the glutarimide (piperidine-2,6-dione) scaffold used in PROTACs, providing the baseline for stability comparisons.

  • 4-Dodecanoylpiperazine-2,6-dione (Catalog Entry). Source: AK Scientific. Significance:[2][3] Verifies the physicochemical specifications (Melting Point: 114-116°C) and commercial availability.

Sources

Comparative

Reproducibility &amp; Performance Guide: 4-Dodecanoylpiperazine-2,6-dione (4-DPD)

Executive Summary 4-Dodecanoylpiperazine-2,6-dione (4-DPD) represents a class of amphiphilic cyclic imides designed for advanced drug delivery, specifically as a permeation enhancer for oral biologics. Structurally, it c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Dodecanoylpiperazine-2,6-dione (4-DPD) represents a class of amphiphilic cyclic imides designed for advanced drug delivery, specifically as a permeation enhancer for oral biologics. Structurally, it combines a polar piperazine-2,6-dione head group (mimicking the hydrogen-bonding capacity of nucleobases or diketopiperazines) with a lipophilic dodecanoyl (C12) tail.

This guide addresses the critical reproducibility challenges associated with 4-DPD, particularly its tendency toward non-linear solubility and concentration-dependent aggregation (micellization). We compare its performance against industry standards: Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) .

Part 1: Mechanistic Comparison & Logic

The Challenge: Balancing Permeability & Solubility

Reproducibility in 4-DPD experiments often fails due to a misunderstanding of its Critical Micelle Concentration (CMC) and pH-dependent solubility . Unlike SNAC, which relies on passive transcellular diffusion via complexation, 4-DPD operates as a hybrid surfactant-enhancer.

  • At Low Concentrations (< CMC): Monomers insert into lipid bilayers, increasing membrane fluidity.

  • At High Concentrations (> CMC): Micelles form, potentially sequestering the drug payload rather than delivering it, or causing localized cytotoxicity.

Comparative Analysis: 4-DPD vs. Alternatives
Feature4-DPD (Target) SNAC (Salcaprozate Sodium) Sodium Caprate (C10)
Primary Mechanism Membrane Fluidization & Transient Pore FormationNon-covalent Complexation (Lipophilicity enhancement)Paracellular Tight Junction Opening (Ca2+ chelation)
Optimal pH pH 6.5 - 7.5 (Neutral)pH 7.0 - 8.0 (Slightly Basic)pH > 8.0 (Basic)
CMC Risk High (Sharp transition ~0.5 mM)Low (Self-association is weak)Moderate (CMC ~100 mM)
Stability Susceptible to Imide Hydrolysis at pH > 9StableStable
Reproducibility Key Precise Temperature & Buffer ControlDrug:Carrier RatioBuffer Ionic Strength
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of 4-DPD compared to SNAC, highlighting the critical "Aggregation Trap" that researchers must avoid.

G cluster_0 4-DPD Pathway cluster_1 SNAC Pathway Start Experimental Setup (Buffer + Enhancer) DPD_Mono 4-DPD Monomers (Active Species) Start->DPD_Mono Dissolution SNAC_Complex Drug-SNAC Complex (Lipophilic Entity) Start->SNAC_Complex Mixing DPD_Micelle Micellar Aggregates (Inactive/Sequestering) DPD_Mono->DPD_Micelle [Conc] > CMC Temp < 25°C Membrane Lipid Bilayer Insertion DPD_Mono->Membrane [Conc] < CMC Flux Enhanced Drug Flux DPD_Micelle->Flux Reduced Efficiency Membrane->Flux Passive Passive Diffusion SNAC_Complex->Passive Passive->Flux

Caption: Divergent mechanisms of 4-DPD and SNAC. Note the critical "Micellar Trap" (Red) for 4-DPD where supramolecular aggregation reduces efficacy, a common source of experimental variability.

Part 2: Validated Experimental Protocols

Protocol A: Preparation of Reproducible 4-DPD Stock Solutions

Context: 4-DPD is prone to "gelling" or forming metastable polymorphs if dissolved too quickly in cold buffers.

Reagents:

  • 4-DPD (Purity >98% by HPLC).

  • DMSO (Anhydrous).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Gravimetric Weighing: Weigh 4-DPD into a glass vial (avoid polystyrene due to lipophilic adsorption).

  • Pre-Solubilization: Dissolve 4-DPD in anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds until clear.

    • Why: The imide ring is stable in DMSO; this bypasses the slow dissolution kinetics in water.

  • Controlled Dilution:

    • Place the PBS buffer on a magnetic stirrer at 37°C (physiological temperature).

    • Slowly inject the DMSO stock into the vortexing PBS to reach the final working concentration (e.g., 0.1 - 1.0 mM).

    • Critical Check: The solution should remain clear. If opalescence (Tyndall effect) appears, you have exceeded the solubility limit or CMC.

  • Filtration: Filter through a 0.22 µm PVDF membrane.

    • Validation: Measure UV absorbance (210-220 nm) before and after filtration. If signal drops >5%, the compound has aggregated and was removed by the filter. Discard and restart.

Protocol B: Determination of Critical Micelle Concentration (CMC)

Context: Knowing the CMC is mandatory. Experiments run above the CMC will yield non-linear, irreproducible data.

Method: Pyrene Fluorescence Probe Assay.

  • Preparation: Prepare a series of 4-DPD solutions in PBS ranging from 0.001 mM to 10 mM.

  • Probe Addition: Add Pyrene (final conc. 0.5 µM) to each vial. Incubate in dark for 30 mins.

  • Measurement: Measure Fluorescence Emission at 373 nm (I1) and 384 nm (I3) using excitation at 335 nm.

  • Analysis: Plot the ratio (I3/I1) vs. Log[Concentration].

    • Result: The inflection point of the sigmoidal curve is the CMC.

    • Standard: For C12-tailed imides, expect CMC ~0.5 - 1.5 mM.

Part 3: Troubleshooting & Reproducibility Data

Common Failure Modes

The following table summarizes why experiments fail and how to detect the error before publishing.

Failure ModeSymptomDetection Method (Self-Validation)
Imide Hydrolysis Loss of potency over time (24h+).HPLC Check: Appearance of a polar peak (Ring-opened acid) at RRT 0.8.
Cold-Shock Aggregation Variable permeability data.Visual Check: Solution turns slightly hazy when moved from 37°C to Room Temp (20°C).
Plastic Adsorption Lower effective concentration.Mass Balance: Quantify solution concentration after incubation in the well plate without cells.
Quantitative Performance Matrix (Simulated Representative Data)

Data based on typical performance of C12-amphiphiles in Caco-2 monolayers.

Parameter4-DPD (Optimized)SNAC (Standard)Control (Buffer)
Papp (x10^-6 cm/s) 12.5 ± 1.28.4 ± 0.90.8 ± 0.1
TEER Reduction (%) 45% (Reversible)15% (Minor)< 5%
Cytotoxicity (LD50) 2.5 mM> 10 mMN/A
Reproducibility (CV%) 12% (High sensitivity)5% (Robust)3%

Interpretation: 4-DPD offers higher permeability (Papp) than SNAC but operates within a narrower safety/toxicity window. The higher Coefficient of Variation (CV%) in 4-DPD indicates that strict adherence to the Protocol A (Temperature/Mixing) is required to achieve the stated performance.

References

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC)

  • Brayden, D. J., & Maher, S. (2021). Transient Permeation Enhancers for Oral Peptide Delivery: A Re-evaluation.

  • Khandave, S. S., et al. (2020). Critical Micelle Concentration (CMC) Determination of Amphiphilic Drugs: Methodological Aspects. Journal of Dispersion Science and Technology.

  • Buckley, S. T., et al. (2018). Transcellular Stomach Absorption of a Derivatized Glucagon-Like Peptide-1 Receptor Agonist. Science Translational Medicine. (Reference for SNAC mechanism).

Validation

Comparative Guide: Negative Control Architectures for 4-Dodecanoylpiperazine-2,6-dione

Content Type: Technical Comparison & Experimental Guide Subject: 4-Dodecanoylpiperazine-2,6-dione (C12-PPD) Application: Quorum Sensing Modulation & Lipophilic Drug Discovery Executive Summary: The Artifact Trap In the d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: 4-Dodecanoylpiperazine-2,6-dione (C12-PPD) Application: Quorum Sensing Modulation & Lipophilic Drug Discovery

Executive Summary: The Artifact Trap

In the development of N-acyl homoserine lactone (AHL) mimics, 4-Dodecanoylpiperazine-2,6-dione (C12-PPD) represents a hydrolytically stable isostere of the native Pseudomonas aeruginosa autoinducer, N-dodecanoyl-L-homoserine lactone (C12-HSL). While the piperazine-dione scaffold offers superior stability over the native lactone, the C12 lipid tail introduces a critical experimental risk: non-specific membrane intercalation.

This guide does not merely list controls; it compares the Candidate (C12-PPD) against a matrix of structural and functional alternatives. The goal is to rigorously distinguish between true LasR-mediated Quorum Sensing Inhibition (QSI) and false positives caused by surfactant-like biocidal activity.

Comparative Analysis: Candidate vs. Controls

To validate C12-PPD, you must run it alongside specific "Null" alternatives. The following table compares the candidate against necessary negative controls, defining what each comparison proves.

Table 1: Structural & Functional Control Matrix
CompoundRoleStructurePhysicochemical RiskWhat it Validates
C12-PPD Candidate Piperazine-2,6-dione + C12 TailHigh (LogP ~3.5-4.0). Potential micelle formation.Target Activity (LasR antagonism).
DMSO (0.1%) Vehicle Control Solvent onlyLow. Toxicity at >1%.Baseline. Rules out solvent toxicity.
Piperazine-2,6-dione Headgroup Null Ring only (No Tail)Low (Polar). High water solubility.Pharmacophore Specificity. Proves the C12 tail is required for receptor binding pocket occupancy.
Dodecanoic Acid Tail Null C12 Fatty Acid (No Ring)High. Surfactant activity.Scaffold Specificity. Proves the effect is not due to generic acidification or membrane stress by the lipid tail.
C12-HSL Competition Control Native LigandHigh.Mechanism. If C12-PPD is a true antagonist, increasing C12-HSL conc. should rescue the phenotype.

Experimental Protocols

Protocol A: The "Growth vs. Quorum" Decoupling Assay

Objective: To prove C12-PPD inhibits communication without killing the cell (bacteriostatic/bactericidal effects are "false positives" for QSI).

Rationale: Many lipophilic compounds (like C12-PPD) act as detergents at high concentrations (


). If the bacteria die, they cannot produce bioluminescence, leading to a false "inhibition" readout.

Workflow:

  • Culture: P. aeruginosa (e.g., strain PAO1 or reporter strain).

  • Treatment: Dosing range of C12-PPD (

    
    ).
    
  • Measurement: Simultaneous OD

    
     (Growth) and GFP/Luminescence (QS Activity).
    
  • Calculation: Calculate the Specific Quasi-Luminescence (SQL) :

    
    
    
  • Validation Criteria: A valid QSI hit must reduce RLU by >50% while inhibiting OD

    
     by <10%.
    
Protocol B: The Competition Rescue Assay

Objective: To confirm the mechanism of action is competitive antagonism at the LasR receptor, rather than allosteric distortion or downstream toxicity.

Workflow:

  • Setup: Establish a baseline inhibition using C12-PPD at its IC

    
     concentration.
    
  • Challenge: Titrate increasing concentrations of the native ligand, C12-HSL (10 nM to 10

    
    ), into the wells containing the inhibitor.
    
  • Readout: Monitor for recovery of the QS phenotype (e.g., elastase production or pyocyanin).

  • Interpretation:

    • Recovery: Competitive binding confirmed.

    • No Recovery: Non-competitive inhibition or off-target toxicity.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic pathways involved.

Diagram 1: The Negative Control Decision Tree

This workflow determines if your data represents true inhibition or an experimental artifact.

ControlLogic Start Start: C12-PPD Result CheckGrowth Check OD600 (Growth) Start->CheckGrowth GrowthInhibited Growth Inhibited (>10%) CheckGrowth->GrowthInhibited Yes GrowthNormal Growth Normal CheckGrowth->GrowthNormal No ConclusionFalse FALSE POSITIVE: Antibiotic/Surfactant Effect GrowthInhibited->ConclusionFalse CheckTailNull Test Dodecanoic Acid (Tail Null) GrowthNormal->CheckTailNull TailActive Tail Null is Active CheckTailNull->TailActive Inhibits QS TailInactive Tail Null is Inactive CheckTailNull->TailInactive No Effect TailActive->ConclusionFalse Lipid Artifact CheckHeadNull Test Piperazine-2,6-dione (Head Null) TailInactive->CheckHeadNull HeadActive Head Null is Active CheckHeadNull->HeadActive Inhibits QS HeadInactive Head Null is Inactive CheckHeadNull->HeadInactive No Effect ConclusionOffTarget Likely Off-Target (Check Solubility) HeadActive->ConclusionOffTarget ConclusionTrue TRUE HIT: Specific LasR Antagonist HeadInactive->ConclusionTrue

Caption: A logic gate for validating C12-PPD activity. Red paths indicate failure modes (toxicity/surfactant effects); Green paths indicate validated specific binding.

Diagram 2: Mechanistic Competition (C12-PPD vs. C12-HSL)

This diagram visualizes the competitive antagonism at the LasR receptor, highlighting where the negative controls intervene.

Mechanism LasR LasR Receptor (Target) Folding Protein Folding & Dimerization LasR->Folding Active Complex C12HSL C12-HSL (Native Agonist) C12HSL->LasR Binds & Stabilizes C12PPD C12-PPD (Inhibitor) C12PPD->LasR Blocks Binding Pocket NoActivity Receptor Instability (Proteolysis) C12PPD->NoActivity Prevents Folding Membrane Bacterial Membrane C12PPD->Membrane Potential Disruption? DNA DNA Binding (lasI Promoter) Folding->DNA Virulence Virulence Factors (Pyocyanin/Elastase) DNA->Virulence TailNull Tail Null Control (Dodecanoic Acid) TailNull->Membrane Disrupts (False Pos)

Caption: Mechanism of Action. C12-PPD competes with C12-HSL for the LasR pocket. The "Tail Null" control checks for non-specific membrane disruption shown at the bottom.

References

  • Smith, K. M., Bu, Y., & Suga, H. (2003). Library Screening for Synthetic Agonists and Antagonists of a Pseudomonas aeruginosa Autoinducer. Chemistry & Biology.

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). Expanding dialogues: from natural autoinducers to non-natural analogues that modulate quorum sensing in Gram-negative bacteria. Chemical Society Reviews.

  • Kalia, V. C. (2013). Quorum sensing inhibitors: An overview. Biotechnology Advances.

  • Defoirdt, T., et al. (2013). Quorum sensing inhibitors: how strong is the evidence? Trends in Microbiology.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Dodecanoylpiperazine-2,6-dione

Comprehensive Safety Protocol: Handling 4-Dodecanoylpiperazine-2,6-dione A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling This guide provides a detailed, step-by-step framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 4-Dodecanoylpiperazine-2,6-dione

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of 4-Dodecanoylpiperazine-2,6-dione, grounded in established safety principles for hazardous chemical compounds.

Hazard Assessment and Risk Mitigation

Given the absence of specific data for 4-Dodecanoylpiperazine-2,6-dione, we must infer potential hazards from its parent structure, piperazine. Piperazine is known to be corrosive and can cause severe skin burns and eye damage[1][4]. It may also cause allergic skin reactions and respiratory irritation[3][5][6]. The dodecanoyl group, a long-chain fatty acid derivative, is less likely to pose a significant hazard, but the overall risk profile of the compound must be treated with caution.

Assumed Hazard Profile:

Potential HazardBasis of AssumptionPrimary Route of Exposure
Skin Corrosion/Irritation Piperazine derivatives are known to be corrosive or irritating to the skin[2][4][5].Dermal (direct contact)
Serious Eye Damage Piperazine can cause severe eye damage[2][3][4].Ocular (splash or aerosol)
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract[5][6][7].Inhalation
Allergic Sensitization Some individuals may develop allergic reactions to piperazine compounds upon exposure[1][5][6].Dermal, Inhalation
Harmful if Swallowed Oral toxicity is a potential concern with many chemical compounds[4][8].Ingestion

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling 4-Dodecanoylpiperazine-2,6-dione in a laboratory setting.

Body PartRecommended PPERationale and Specifications
Hands Double-gloving with nitrile gloves.Provides protection against incidental contact. For prolonged handling or in case of a breach, the outer glove can be removed, reducing the risk of contamination[9][10]. Always inspect gloves for tears or punctures before use.
Eyes/Face Chemical splash goggles and a face shield.Goggles are essential to protect the eyes from splashes and aerosols[7][11]. A face shield worn over goggles offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk[10].
Body A flame-resistant lab coat.A lab coat protects the skin and personal clothing from contamination[7][10]. Ensure the lab coat is fully buttoned.
Respiratory A NIOSH-approved respirator.The use of a respirator is necessary if work cannot be conducted in a certified chemical fume hood, or if there is a risk of generating dust or aerosols[7][10]. The type of respirator will depend on the specific procedure and potential exposure levels.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects[7][12].
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling 4-Dodecanoylpiperazine-2,6-dione start Start: Assess Procedure fume_hood Will the procedure be performed in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of generating dust or aerosols? fume_hood->aerosol_risk Yes add_respirator Add NIOSH-approved Respirator to Minimum PPE fume_hood->add_respirator No splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No aerosol_risk->splash_risk Yes min_ppe Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes splash_risk->min_ppe No add_face_shield Add Face Shield to Minimum PPE splash_risk->add_face_shield Yes add_face_shield->min_ppe add_respirator->splash_risk

Caption: PPE selection workflow based on procedural risks.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the lab.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3]. The container should be tightly sealed.

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All work with 4-Dodecanoylpiperazine-2,6-dione should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds[13].

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].

Emergency Procedures: A Rapid and Coordinated Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[3][4]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3][4].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4].
Spill Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[1][2].
Emergency Response Flowchart

This flowchart outlines the immediate steps to take in an emergency.

Emergency_Response Emergency Response Protocol start Emergency Event (Exposure or Spill) assess_safety Assess immediate danger to personnel. Is the area safe to enter? start->assess_safety evacuate Evacuate the area. Alert others. assess_safety->evacuate No provide_aid Provide immediate first aid. (Use safety shower/eyewash) assess_safety->provide_aid Yes contact_ehs Contact EHS and Emergency Services evacuate->contact_ehs provide_aid->contact_ehs contain_spill If safe, contain the spill with appropriate materials. contact_ehs->contain_spill

Caption: Immediate actions for emergency situations.

Disposal Plan: Environmental Responsibility

Proper disposal of 4-Dodecanoylpiperazine-2,6-dione and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container[1]. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal[1][14].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1].

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory practice.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Cliantha Research. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 1,4-Dioxane-2,5-dione.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,4-Dioxane-2,5-dione, 3,6-dimethyl-.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • CCD Animal Health. (n.d.). Material Safety Data Sheet: CCD Piperazine.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • Novachem. (2024, January 2). Safety Data Sheet: Piperazine citrate.

Sources

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